5-Methylbenzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIAVBGIRDRQLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369305 | |
| Record name | 5-Methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10531-78-9 | |
| Record name | 5-Methylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10531-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methylbenzoxazole: Core Properties and Structure
This technical guide provides a comprehensive overview of the fundamental properties, structure, and synthesis of 5-Methylbenzoxazole. Designed for researchers, scientists, and professionals in drug development, this document aggregates key quantitative data, outlines experimental methodologies, and visualizes essential workflows and relationships to facilitate a deeper understanding of this heterocyclic compound.
Core Physicochemical and Structural Properties
This compound is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a methyl group substitution. Its chemical structure and basic properties are foundational to its utility in various chemical and pharmaceutical applications.
Structural Information
The structural identity of this compound is defined by its unique arrangement of atoms, which can be represented in various standard chemical notations.
-
Chemical Formula : C₈H₇NO
-
SMILES : Cc1ccc2ocnc2c1[1]
-
InChI : 1S/C8H7NO/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3[1]
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 133.15 g/mol | [1][3] |
| Melting Point | 40-47 °C | [1][2][3] |
| Boiling Point | 96 °C @ 15 mmHg | [2][3] |
| Appearance | White to green to brown powder or crystal | [2][3] |
| Solubility | Soluble in Methanol | [2] |
| Flash Point | 87.8 °C (closed cup) | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through the condensation of an appropriate aminophenol derivative with a source of the oxazole carbon.
Experimental Protocol: Synthesis of this compound
A general method for the synthesis of this compound involves the reaction of 2-amino-4-methylphenol (o-amino-p-cresol) with an orthoformate in the presence of an acid catalyst.[4]
Materials:
-
2-amino-4-methylphenol (o-amino-p-cresol) (1 mmol)
-
Triethyl orthoformate (1.1 mmol)
-
p-Toluenesulfonic acid (TSA) (1 mol%)
-
Chloroform
Procedure:
-
Combine 2-amino-4-methylphenol (1 mmol) and triethyl orthoformate (1.1 mmol) in a suitable reaction vessel.
-
Add p-toluenesulfonic acid (1 mol%) to the mixture to act as a catalyst.
-
Stir the reaction mixture at a temperature of 80-90 °C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool and then dilute it with 10 mL of chloroform.
-
Remove the catalyst by filtration.
-
Purify the crude product by column chromatography to yield this compound.
Characterization Methods
Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. While specific spectra for this compound are not detailed in the provided search results, the spectra of related derivatives like 2-methylbenzoxazole show characteristic peaks for the aromatic protons and the methyl group.[5]
-
Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for C-H, C=N, and C-O-C bonds within the benzoxazole ring system.
Biological and Pharmaceutical Relevance
While this compound itself is primarily a building block, the broader benzoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds.[6][7] Derivatives of benzoxazole have demonstrated a variety of pharmacological activities.
Known Biological Activities of Benzoxazole Derivatives:
-
Antimicrobial Activity : Certain 5-methyl-2-substituted benzoxazole derivatives have shown a broad spectrum of activity against various bacteria and the yeast Candida albicans.[8]
-
Anticancer Properties : Compounds within the benzoxazole class have been investigated for their ability to inhibit tumor cell proliferation.[9]
-
Analgesic and Anti-inflammatory Activity : The benzoxazole nucleus is a core structure in compounds exhibiting analgesic and anti-inflammatory properties.[6]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A flowchart illustrating the synthesis of this compound.
Biological Activities of the Benzoxazole Scaffold
This diagram shows the relationship between the core benzoxazole structure and its diverse pharmacological applications.
Caption: The Benzoxazole scaffold as a precursor to diverse bioactive compounds.
References
- 1. 5-甲基苯并噁唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 10531-78-9 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 10531-78-9 [chemicalbook.com]
- 5. 2-Methylbenzoxazole(95-21-6) 1H NMR spectrum [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy 5-Fluoro-6-methylbenzoxazole [smolecule.com]
Technical Guide: Synthesis of 5-Methylbenzoxazole from 2-Amino-4-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Methylbenzoxazole, a heterocyclic compound of interest in medicinal chemistry and material science. The primary synthetic route detailed herein involves the reaction of 2-amino-4-methylphenol with a suitable one-carbon electrophile, such as formic acid, followed by a cyclodehydration reaction. This document furnishes a detailed reaction mechanism, a summary of quantitative data, a step-by-step experimental protocol, and workflow diagrams to facilitate reproducible synthesis in a laboratory setting.
Synthesis Overview and Reaction Mechanism
The synthesis of this compound from 2-amino-4-methylphenol is a classic example of benzoxazole formation, often achieved through the Phillips condensation method. The process occurs in two principal stages:
-
N-Formylation: The amino group of 2-amino-4-methylphenol acts as a nucleophile, attacking the carbonyl carbon of formic acid. This acylation step results in the formation of the intermediate, N-(2-hydroxy-5-methylphenyl)formamide.
-
Cyclodehydration: In the presence of an acid catalyst and heat, the hydroxyl group of the intermediate performs an intramolecular nucleophilic attack on the formyl carbonyl carbon. Subsequent elimination of a water molecule yields the aromatic this compound ring system.[1]
This sequence provides a reliable and high-yielding pathway to the desired product.
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound from 2-amino-4-methylphenol via the N-formylation and cyclodehydration route.
| Parameter | Value | Molar Eq. | Notes |
| Reactants | |||
| 2-Amino-4-methylphenol | 12.3 g | 1.0 | Starting material. |
| Formic Acid (98%) | 5.1 mL | ~1.3 | Reagent and one-carbon source. A slight excess ensures completion. |
| Catalyst | |||
| p-Toluenesulfonic acid | 0.95 g | 0.05 | Acid catalyst for cyclodehydration.[1] |
| Solvent | |||
| Toluene | 200 mL | - | Forms an azeotrope with water to drive the reaction. |
| Reaction Conditions | |||
| Temperature | Reflux (~111 °C) | - | Required for both formylation and cyclization. |
| Time | 3-5 hours | - | Monitored by water collection in Dean-Stark trap and TLC. |
| Work-up & Purification | |||
| 5% NaHCO₃ Solution | 2 x 50 mL | - | To neutralize catalyst and unreacted formic acid. |
| Brine | 1 x 50 mL | - | To wash the organic phase. |
| Anhydrous Na₂SO₄ | ~10 g | - | Drying agent. |
| Yield | |||
| Theoretical Yield | 13.3 g | - | Based on 2-amino-4-methylphenol as the limiting reagent. |
| Typical Isolated Yield | 85-95% | - | Yields may vary based on reaction scale and purification method. |
Detailed Experimental Protocol
This protocol details the synthesis of this compound by refluxing 2-amino-4-methylphenol with formic acid in toluene using a Dean-Stark apparatus to remove water.[1]
Materials & Equipment:
-
2-Amino-4-methylphenol
-
Formic acid (≥98%)
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
500 mL round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add 2-amino-4-methylphenol (12.3 g, 0.1 mol), toluene (200 mL), formic acid (5.1 mL, ~0.13 mol), and p-toluenesulfonic acid monohydrate (0.95 g, 0.005 mol).[1]
-
Heating and Reflux: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours, or until the theoretical amount of water (1.8 mL from the formylation and 1.8 mL from the cyclization, totaling ~3.6 mL) has been collected. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acids, and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic (toluene) layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude product, a brown oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.
Caption: General experimental workflow for this compound synthesis.
Safety Considerations
-
Toluene is flammable and an irritant. Handle in a well-ventilated fume hood.
-
Formic acid is corrosive and causes severe burns. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
2-amino-4-methylphenol can be a skin irritant and sensitizer. Avoid inhalation and skin contact.
-
The reaction should be performed in a fume hood to avoid exposure to solvent vapors.
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory procedures should be conducted with appropriate safety measures and risk assessments.
References
Spectroscopic data of 5-Methylbenzoxazole (NMR, IR, Mass Spec)
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylbenzoxazole, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of a complete, publicly accessible dataset for this compound, this guide presents data from closely related isomers and derivatives to offer a robust estimation of its spectroscopic properties. The information is supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The data is compiled from spectral information of isomeric and substituted benzoxazoles and should be considered as a reference.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of hydrogen nuclei. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | s | 1H | H2 (proton on the oxazole ring) |
| ~7.5 - 7.7 | d | 1H | H4 |
| ~7.3 - 7.5 | d | 1H | H7 |
| ~7.1 - 7.3 | dd | 1H | H6 |
| ~2.4 - 2.6 | s | 3H | -CH₃ |
Note: The predicted values are based on the analysis of related benzoxazole structures. Actual experimental values may vary slightly.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163 - 165 | C2 |
| ~150 - 152 | C7a |
| ~141 - 143 | C3a |
| ~134 - 136 | C5 |
| ~126 - 128 | C6 |
| ~120 - 122 | C4 |
| ~110 - 112 | C7 |
| ~21 - 23 | -CH₃ |
Note: These are estimated chemical shifts based on known data for substituted benzoxazoles.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1620 | Medium | C=N stretch (oxazole ring) |
| ~1580, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1240 | Strong | Asymmetric C-O-C stretch |
| ~1050 | Medium | Symmetric C-O-C stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 133 | High | Molecular ion [M]⁺ |
| 105 | Medium | [M - CO]⁺ |
| 104 | Medium | [M - HCN]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is set from 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
-
The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy.[3][4]
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS).[5][6][7][8]
Sample Introduction and Ionization:
-
The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
For a volatile compound like this compound, GC-MS with Electron Ionization (EI) is a common method.
-
In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The detector records the abundance of ions at each mass-to-charge (m/z) ratio.
-
The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which are characteristic of the molecule's structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using various spectroscopic techniques.
5-Methylbenzoxazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for 5-Methylbenzoxazole. The information is curated for professionals in research and drug development who utilize benzoxazole derivatives as key building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes key physical and chemical properties, outlines experimental protocols for determining solubility and stability, and discusses the degradation pathways of the benzoxazole core.
Core Properties of this compound
This compound is an aromatic heterocyclic compound with the molecular formula C₈H₇NO. Its structure, featuring a benzene ring fused to an oxazole ring with a methyl substituent, imparts a combination of aromatic stability and reactive sites for further functionalization.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| CAS Number | 10531-78-9 | [2] |
| Melting Point | 40-47 °C | |
| Boiling Point | 96 °C / 15 mmHg | [3] |
| Form | Solid |
Solubility Profile
| Solvent | Solubility | Notes | Source |
| Methanol | Soluble | Qualitative data for this compound. | [3][4] |
| Ethanol | Soluble | Data for the isomer 2-methylbenzoxazole. | [5] |
| Water | Insoluble (Estimated at 1038 mg/L @ 25 °C) | Data for the isomer 2-methylbenzoxazole.[5][6] | [5][6] |
The methyl group on the benzoxazole ring is expected to slightly decrease aqueous solubility compared to the parent benzoxazole molecule due to an increase in lipophilicity. The solubility in polar organic solvents like methanol and ethanol is consistent with the molecule's overall characteristics.
Stability Characteristics
This compound is generally considered stable under standard laboratory conditions.[7] However, the benzoxazole ring system can be susceptible to degradation under specific environmental stresses.
| Condition | Stability Profile | Key Considerations | Source |
| Thermal | The benzoxazole ring is thermally stable, but degradation can occur at elevated temperatures. Polybenzoxazoles, for instance, show major decomposition between 550 and 660 °C.[8] | High temperatures can lead to the loss of carbon monoxide and carbon dioxide, potentially forming Schiff base-type structures.[8] | [8] |
| Hydrolytic | Benzoxazoles are susceptible to hydrolysis, particularly under acidic conditions. The reaction typically involves acid catalysis.[9] | The rate of hydrolysis is pH-dependent. For benzoxazole and 2-methylbenzoxazole, acid catalysis is observed at low acidity, with retardation at higher acidities.[9][10] | [9][10] |
| Photolytic | Benzoxazole derivatives can be sensitive to light. Their photostability is influenced by the surrounding medium, such as the polymer matrix they are in.[11] | Photoreactivity can be affected by the polarity and free volume of the microenvironment.[11] | [11] |
| Oxidative | Incompatible with strong oxidizing agents. | Hazardous decomposition products include carbon oxides and nitrogen oxides. |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[12]
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant buffer system in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
Calculation: The solubility is calculated from the measured concentration.
Stability Assessment (Stability-Indicating HPLC Method)
A stability-indicating HPLC method is crucial for assessing the stability of this compound and quantifying its degradation products.[14]
Methodology:
-
Method Development: An HPLC method is developed to separate this compound from its potential degradation products. This involves optimizing the column, mobile phase composition, flow rate, and detector wavelength.
-
Forced Degradation Studies: The compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate degradation products.[14][15]
-
Method Validation: The HPLC method is validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
-
Stability Study: this compound is stored under defined conditions (e.g., various temperatures and humidity levels) for specific durations. Samples are periodically withdrawn and analyzed using the validated stability-indicating HPLC method to monitor for any degradation.
Logical Workflow and Degradation Pathway Visualization
As this compound is a chemical building block, it is not directly involved in biological signaling pathways. The following diagrams illustrate the logical workflow for solubility and stability assessment and a generalized degradation pathway for the benzoxazole ring.
Caption: Experimental workflow for assessing the solubility and stability of this compound.
Caption: Generalized pathway for the acid-catalyzed hydrolysis of this compound.
References
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. 5-甲基苯并噁唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 10531-78-9 [amp.chemicalbook.com]
- 4. This compound CAS#: 10531-78-9 [m.chemicalbook.com]
- 5. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. methyl benzoxole, 95-21-6 [thegoodscentscompany.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. enamine.net [enamine.net]
- 14. irjpms.com [irjpms.com]
- 15. ema.europa.eu [ema.europa.eu]
The Therapeutic Potential of 5-Methylbenzoxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 5-methylbenzoxazole derivatives have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the current research, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further investigation and drug development efforts in this promising area.
Anticancer Activity
This compound derivatives have demonstrated notable potential as anticancer agents, primarily through the inhibition of key enzymes involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic and VEGFR-2 inhibitory activities of various this compound derivatives.
| Compound ID | Cancer Cell Line | Cytotoxicity IC50 (µM) | VEGFR-2 Inhibition IC50 (nM) | Reference |
| 12l | HepG2 | 10.50 | 97.38 | [1] |
| MCF-7 | 15.21 | [1] | ||
| 14i | HepG2 | 3.22 ± 0.13 | Not Reported | [2] |
| MCF-7 | 6.94 ± 0.22 | [2] | ||
| 14l | HepG2 | 6.70 ± 0.47 | Not Reported | [2] |
| MCF-7 | 6.87 ± 0.23 | [2] | ||
| 14g | HepG2 | 10.73 ± 0.83 | Not Reported | [2] |
| MCF-7 | 5.8 ± 0.22 | [2] | ||
| 8h | HCT116 | 3.53 | 114.2 | [3] |
| HepG2 | 2.94 | [3] | ||
| MCF-7 | 2.76 | [3] | ||
| 8f | HCT116 | 4.97 | 203.7 | [3] |
| HepG2 | 4.00 | [3] | ||
| MCF-7 | 4.41 | [3] | ||
| 8c | HCT116 | Not Reported | 1139.1 | [3] |
| 8k | HCT116 | Not Reported | 653.4 | [3] |
Anticancer Signaling Pathways
This compound derivatives have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase in angiogenesis. By blocking the ATP binding site of VEGFR-2, these compounds inhibit its autophosphorylation and downstream signaling cascades, ultimately leading to a reduction in tumor vascularization and growth.[3]
Certain benzoxazole derivatives induce apoptosis in cancer cells by activating the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases, such as caspase-3 and caspase-9, leading to programmed cell death.[4][5]
Antimicrobial Activity
Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Quantitative Antimicrobial Data
The following table presents the MIC values of several this compound derivatives against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4b | Staphylococcus aureus | 12.5 | [6] |
| 4c | Staphylococcus aureus | 12.5 | [6] |
| 4c | Candida albicans | 12.5 | [6] |
| 5a | Pseudomonas aeruginosa | 25 | [6] |
| IVa-g, IVi-k, IVn | Pseudomonas aeruginosa | 25 | [7] |
| IVb | Candida albicans | 6.25 | [7] |
Anti-inflammatory Activity
Benzoxazole derivatives have also been investigated for their anti-inflammatory properties. A common preclinical model to assess this activity is the carrageenan-induced paw edema assay in rats.
Quantitative Anti-inflammatory Data
The following table summarizes the anti-inflammatory activity of various benzoxazole derivatives.
| Compound ID | Animal Model | Edema Inhibition (%) | Reference |
| Ibuprofen Derivatives (5-8) | Rat | 22.03 - 52.91 | [8] |
| Naproxen Derivatives (9-12) | Rat | 66.99 - 87.82 | [8] |
| 11c, 11d | Mouse | Promising Activity | [9] |
Anti-inflammatory Signaling Pathways
Some benzoxazole derivatives exert their anti-inflammatory effects by inhibiting the Myeloid Differentiation protein 2 (MD2), which is a key component of the Toll-like receptor 4 (TLR4) signaling pathway. By binding to MD2, these compounds can block the downstream signaling cascade initiated by lipopolysaccharide (LPS), leading to a reduction in the production of pro-inflammatory cytokines like IL-6.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound derivatives
-
Positive control antibiotic
-
Inoculum adjusted to 0.5 McFarland standard
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
This compound derivatives
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the animals into control, standard, and test groups.
-
Compound Administration: Administer the this compound derivatives or the standard drug to the respective groups, typically intraperitoneally or orally.
-
Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Experimental Workflow Visualization
Conclusion
The available data strongly suggest that this compound derivatives represent a promising class of compounds with diverse biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation warrants further investigation. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising molecules towards clinical applications. Future studies should focus on optimizing the structure-activity relationships, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety profiles of lead compounds.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to an oxazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its inherent structural and electronic properties confer the ability to interact with a diverse array of biological targets, rendering it a versatile and highly sought-after core for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the benzoxazole scaffold, encompassing its synthesis, multifaceted biological activities, and therapeutic potential, with a specific focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Chemical Properties and Synthesis
Benzoxazole, with the chemical formula C₇H₅NO, is an aromatic organic compound. Its stability is attributed to its aromaticity, yet as a heterocycle, it possesses reactive sites that are amenable to functionalization. Electrophilic substitution reactions predominantly occur at the 2, 3, and 6 positions.
The synthesis of benzoxazole derivatives is versatile, with several established methods. A common and effective approach involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as acid chlorides or esters. This reaction is often facilitated by dehydrating agents or proceeds under high-temperature conditions. Another prevalent method is the oxidative cyclization of Schiff bases derived from 2-aminophenols and aldehydes.
A Broad Spectrum of Biological Activities
Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of a multitude of diseases. Their structural resemblance to naturally occurring purine bases, such as adenine and guanine, is thought to facilitate their interaction with biological macromolecules. Extensive research has underscored their potential as:
-
Anticancer Agents: Exhibiting cytotoxicity against a wide range of cancer cell lines.
-
Antimicrobial Agents: Demonstrating potent activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Anti-inflammatory Agents: Modulating inflammatory pathways to reduce inflammation.
-
Enzyme Inhibitors: Targeting specific enzymes involved in disease pathogenesis, such as kinases, monoamine oxidase (MAO), and poly (ADP-ribose) polymerase (PARP).
Data Presentation: Quantitative Bioactivity
The following tables summarize the quantitative biological activity of various benzoxazole derivatives, providing a clear comparison of their potency against different targets.
Table 1: Anticancer Activity of Selected Benzoxazole Derivatives (IC₅₀ values in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| VEGFR-2 Inhibitors | |||
| Compound 12l | HepG2 | 10.50 | [1] |
| MCF-7 | 15.21 | [1] | |
| Compound 14i | HepG2 | 3.22 | [2] |
| MCF-7 | 6.94 | [2] | |
| PARP-2 Inhibitors | |||
| Compound 12 | - | 0.07 | [3][4] |
| Compound 27 | - | 0.057 | [3][4] |
| General Anticancer | |||
| Compound 3a | A549 | 5.988 | [5] |
| Compound 19 (NSC: 778839) | SNB-75 (CNS Cancer) | Growth Inhibition: 35.49% | [6] |
| Compound 20 (NSC: 778842) | SNB-75 (CNS Cancer) | Growth Inhibition: 31.88% | [6] |
| Compound 3f | HT-29 | Potent (Specific value not provided) | [7] |
| HCT116 | Potent (Specific value not provided) | [7] |
Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives (MIC values in µg/mL)
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 1 | C. albicans | 0.34 x 10⁻³ (µM) | [8] |
| Compound 10 | B. subtilis | 1.14 x 10⁻³ (µM) | [8] |
| Compound 13 | P. aeruginosa | 2.57 x 10⁻³ (µM) | [8] |
| Compound 16 | K. pneumoniae | 1.22 x 10⁻³ (µM) | [8] |
| Compound 19 | A. niger | 2.40 x 10⁻³ (µM) | [8] |
| Compound 24 | E. coli | 1.40 x 10⁻³ (µM) | [8] |
| General Derivatives | E. faecalis | 64 | [9] |
Table 3: Monoamine Oxidase (MAO) Inhibition by Benzoxazole Derivatives (IC₅₀ values in µM)
| Compound/Derivative | Target | IC₅₀ (µM) | Reference |
| Compound 1d | MAO-B | 0.0023 | [10] |
| Compound 2e | MAO-B | 0.0033 | [10] |
| Compound 2c | MAO-A | 0.670 | [10] |
| Compound 2e | MAO-A | 0.592 | [10] |
| Compound 10b (benzoxazole) | MAO-B | 0.049 | [11] |
Experimental Protocols
Detailed methodologies for the synthesis of benzoxazole derivatives and key biological assays are crucial for reproducibility and further development.
Synthesis of 2-Substituted Benzoxazoles
This protocol describes a general method for the synthesis of 2-substituted benzoxazoles via the condensation of a 2-aminophenol with a carboxylic acid.
Materials:
-
2-Aminophenol
-
Carboxylic acid
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Anhydrous solvent (e.g., toluene, xylene)
-
Standard laboratory glassware for reflux and purification
Procedure:
-
To a solution of 2-aminophenol (1 equivalent) in a suitable high-boiling point solvent, add the desired carboxylic acid (1.1 equivalents).
-
Add polyphosphoric acid (or another catalyst) to the mixture.
-
Heat the reaction mixture to reflux (typically 120-150°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-substituted benzoxazole.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Benzoxazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the benzoxazole test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Benzoxazole test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic or antifungal agent as a positive control
-
Microbial inoculum adjusted to a 0.5 McFarland standard
Procedure:
-
Dispense the sterile broth into the wells of a 96-well plate.
-
Create a serial two-fold dilution of the benzoxazole test compounds across the wells of the plate.
-
Prepare a standardized microbial inoculum and add it to each well (except for the sterility control wells).
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the benzoxazole scaffold in medicinal chemistry.
Caption: General workflow for benzoxazole-based drug discovery.
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
Caption: Mechanism of action of benzoxazole-based PARP inhibitors.
Conclusion
The benzoxazole scaffold continues to be a cornerstone in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Its broad spectrum of biological activities, coupled with well-established synthetic routes, ensures its continued relevance in the quest for new and effective treatments for a wide range of diseases. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting the significant potential of benzoxazole derivatives and encouraging further exploration of this privileged scaffold. The provided data, protocols, and pathway diagrams serve as a valuable resource to facilitate ongoing and future research in this exciting field.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
5-Methylbenzoxazole: A Versatile Scaffold in Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Methylbenzoxazole is a heterocyclic compound that has garnered significant attention in the field of organic synthesis, particularly as a versatile building block for the construction of complex molecular architectures. Its rigid, planar structure and the presence of nitrogen and oxygen heteroatoms impart unique electronic properties, making it a valuable synthon in the development of novel pharmaceuticals and functional materials. This technical guide provides an in-depth overview of the synthesis, spectroscopic characterization, and synthetic applications of this compound, with a focus on its role in the preparation of biologically active molecules.
Physicochemical Properties
This compound is a solid at room temperature with a melting point ranging from 40 to 47 °C.[1] Key physicochemical data are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Melting Point | 40-47 °C | [1] |
| Boiling Point | 96 °C at 15 mmHg | [2] |
| Density | 1.1475 g/cm³ (estimate) | [2] |
| Flash Point | 87.8 °C (closed cup) | [1] |
| Appearance | White to green to brown solid | [2] |
| Solubility | Soluble in Methanol | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the cyclocondensation of 2-amino-4-methylphenol with a suitable one-carbon synthon, such as triethyl orthoformate.
dot
References
An In-depth Technical Guide to the Fluorescent Properties of 5-Methylbenzoxazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent properties of 5-Methylbenzoxazole and its analogs. It is designed to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, materials science, and drug development, offering insights into the synthesis, photophysical characteristics, and potential applications of this important class of heterocyclic compounds.
Introduction to Benzoxazoles
Benzoxazoles are a significant class of heterocyclic compounds featuring a fused benzene and oxazole ring system. Their rigid, planar structure and extended π-conjugation often give rise to intrinsic fluorescence, making them attractive scaffolds for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and pharmacologically active agents. The substituent at the 2-position and modifications on the benzo ring can significantly modulate the photophysical and biological properties of the benzoxazole core.
This compound, with a methyl group at the 5-position, serves as a key building block for a variety of derivatives. Its analogs, particularly those with aryl or other functional groups at the 2-position, have been the subject of extensive research due to their diverse and tunable fluorescent properties. This guide will delve into the synthesis, detailed photophysical data, and experimental methodologies related to this compound and its key analogs.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its derivatives can be achieved through several established methods. The most common approach involves the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative.
General Synthesis of this compound
A widely used method for the synthesis of this compound involves the reaction of 2-amino-4-methylphenol with triethyl orthoformate in the presence of an acid catalyst.[1]
Experimental Protocol:
-
Combine triethyl orthoformate (1.1 mmol) and 2-amino-4-methylphenol (1 mmol) in a reaction flask.
-
Add a catalytic amount of p-toluenesulfonic acid (1 mol%).
-
Stir the reaction mixture at 80-90 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with chloroform (10 mL).
-
Remove the catalyst by filtration.
-
Purify the crude product by column chromatography to obtain this compound.[1]
Synthesis of 2-Aryl-5-Methylbenzoxazoles
The introduction of an aryl group at the 2-position is a common strategy to modulate the fluorescent properties of the benzoxazole core. One prevalent method is the condensation of 2-amino-4-methylphenol with a substituted benzaldehyde.
Experimental Protocol:
-
In a reaction vessel, combine the desired substituted benzaldehyde (1.1 mmol), 2-amino-4-methylphenol (1.0 mmol), and a suitable catalyst such as fly-ash (0.5 g) in toluene (20 mL).[2]
-
Stir the mixture at 111 °C under a nitrogen atmosphere.
-
Monitor the reaction for the disappearance of the starting materials using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a hyflow bed and wash with ethyl acetate to remove the catalyst.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (eluent: ethyl acetate/hexane, 1:9) or recrystallization from ethanol to yield the pure 2-aryl-5-methylbenzoxazole.[2]
Photophysical Properties
The fluorescent properties of this compound and its analogs are highly dependent on their molecular structure, particularly the nature of the substituent at the 2-position, and the solvent environment. Generally, these compounds exhibit absorption in the UV region and emission in the blue to green part of the visible spectrum.
Data Summary
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Reference |
| 2-(2'-(fluorosulfato)phenyl)benzoxazole (ortho) | Acetonitrile | 329 | 350 | - | - | [3] |
| 2-(3'-(fluorosulfato)phenyl)benzoxazole (meta) | Acetonitrile | 329 | 350 | - | - | [3] |
| 2-(4'-(fluorosulfato)phenyl)benzoxazole (para) | Acetonitrile | 329 | 350 | 0.64 | - | [3] |
| 2-(2'-hydroxyphenyl)benzoxazole (ortho) | PBS | - | 359 | - | - | [3] |
| 2-(3'-hydroxyphenyl)benzoxazole (meta) | PBS | - | 363 | - | - | [3] |
| 2-(2'-(fluorosulfato)phenyl)benzoxazole (ortho) | PBS | - | 495 | - | - | [3] |
Data for this compound and its simple analogs is currently limited in published literature.
Experimental Protocols for Photophysical Characterization
Accurate determination of the fluorescent properties of these compounds requires standardized experimental protocols.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Protocol:
-
Standard Selection: Choose a standard with a known quantum yield and an emission range similar to the sample.
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters.
-
Data Analysis: Integrate the area under the emission spectra for both the standard and the sample. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculation: The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Grad_x and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
n_x and n_std are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly accurate method for its determination.
Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) and a sensitive single-photon detector.
-
Sample Preparation: Prepare a dilute solution of the fluorophore in a spectroscopic grade solvent.
-
Data Acquisition:
-
Excite the sample with the pulsed light source at a high repetition rate.
-
The detector records the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of the number of photons versus arrival time is constructed, representing the fluorescence decay curve.
-
-
Data Analysis:
-
Measure the instrument response function (IRF) using a scattering solution.
-
The measured fluorescence decay is a convolution of the true decay and the IRF.
-
Deconvolute the IRF from the measured decay and fit the resulting curve to an exponential decay model to extract the fluorescence lifetime(s).
-
Visualizing Workflows and Relationships
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of fluorescent benzoxazole analogs.
Caption: Experimental workflow for synthesis and photophysical characterization.
Structure-Property Relationship
The following diagram illustrates the logical relationship between the chemical structure of benzoxazole analogs and their resulting fluorescent properties.
Caption: Influence of structure and environment on fluorescent properties.
Conclusion
This compound and its analogs represent a versatile class of fluorophores with tunable photophysical properties. Their synthesis is generally straightforward, allowing for the systematic modification of their structure to achieve desired fluorescent characteristics. While the available quantitative data for simple this compound analogs is currently limited, the established methodologies for their synthesis and photophysical characterization provide a solid foundation for future research. This guide serves as a starting point for scientists and researchers to explore the potential of these compounds in various applications, from the development of novel fluorescent probes for biological imaging to the design of advanced materials for optoelectronic devices. Further systematic studies on the structure-property relationships of a broader range of this compound analogs are warranted to fully unlock their potential.
References
A Comprehensive Technical Review of Naturally Occurring Benzoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naturally occurring benzoxazole compounds represent a structurally diverse class of heterocyclic molecules with a wide array of significant biological activities. Comprising a benzene ring fused to an oxazole ring, this privileged scaffold is found in various natural sources, including marine organisms, terrestrial plants, and microorganisms. The inherent bioactivity of these compounds has garnered considerable interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive review of naturally occurring benzoxazole compounds, detailing their sources, biological activities, mechanisms of action, and the experimental protocols utilized in their study. All quantitative data has been summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their complex interactions.
Naturally Occurring Benzoxazole Compounds: A Tabular Summary
A diverse range of benzoxazole compounds has been isolated from natural sources. The following tables summarize these compounds, their origins, and their reported biological activities with quantitative data where available.
Table 1: Benzoxazole Alkaloids from Marine and Microbial Sources
| Compound Name | Source Organism | Biological Activity | Quantitative Data (IC₅₀/MIC) | References |
| Calcimycin (A-23187) | Streptomyces chartreusensis | Antibiotic, Calcium Ionophore, Induces Apoptosis and Autophagy | MIC: Weak activity against Gram-positive bacteria. Induces apoptosis in various cancer cell lines. | [1][2] |
| UK-1 | Streptomyces sp. 517-02 | Anticancer, Topoisomerase II Inhibitor | IC₅₀: as low as 20 nM against leukemia, lymphoma, and certain solid tumor-derived cell lines. | |
| Boxazomycin B | Streptomyces sp. | Anticancer | - | |
| Microechmycin A-E | Micromonospora sp. SCSIO 07395 | Antibacterial | - |
Table 2: Benzoxazole Compounds from Plant Sources
| Compound Name | Source Organism | Biological Activity | Quantitative Data (IC₅₀/MIC) | References |
| - | - | - | - | - |
| - | - | - | - | - |
(Data for plant-derived benzoxazoles is currently being compiled and will be added in a future update.)
Key Biological Activities and Mechanisms of Action
Naturally occurring benzoxazole compounds exhibit a broad spectrum of pharmacological effects, with anticancer and antimicrobial activities being the most prominent.
Anticancer Activity
A significant number of naturally occurring benzoxazoles have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.
UK-1: A Potent Topoisomerase II Inhibitor
UK-1, a bis-benzoxazole isolated from a Streptomyces species, exhibits remarkable anticancer activity with IC₅₀ values in the nanomolar range. Its primary mechanism of action involves the inhibition of human topoisomerase II, an essential enzyme for DNA replication and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, UK-1 induces DNA double-strand breaks, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This process is dependent on the presence of magnesium ions.
Calcimycin (A-23187): A Calcium Ionophore Inducing Apoptosis and Autophagy
Calcimycin, another metabolite from Streptomyces, acts as a mobile ion-carrier for divalent cations, most notably calcium (Ca²⁺)[1][2]. By increasing the intracellular concentration of Ca²⁺, Calcimycin disrupts cellular homeostasis and triggers multiple signaling cascades that culminate in programmed cell death.[1]
-
Apoptosis Induction: The influx of Ca²⁺ activates various downstream effectors, including the p38 MAPK pathway, leading to the activation of the apoptotic cascade.[3]
-
Autophagy Induction: Calcimycin-mediated increases in intracellular Ca²⁺ also stimulate autophagy, a cellular self-degradation process. This is achieved in part through the activation of the P2RX7 purinergic receptor.[4]
Antimicrobial Activity
Several naturally occurring benzoxazoles have shown promising activity against a range of microbial pathogens.
Calcimycin (A-23187): Activity Against Gram-Positive Bacteria
In addition to its anticancer properties, Calcimycin exhibits weak antibiotic activity against Gram-positive bacteria[1]. Its ability to disrupt ion gradients across the bacterial cell membrane is believed to contribute to its antimicrobial effect.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of naturally occurring benzoxazole compounds.
Isolation and Purification of Natural Benzoxazoles
The isolation of benzoxazole compounds from their natural sources typically involves a series of extraction and chromatographic techniques. The following is a general workflow:
General workflow for the isolation and purification of natural benzoxazoles.
Protocol 1: General Procedure for Isolation from Streptomyces
-
Fermentation: Cultivate the Streptomyces strain in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: After an appropriate incubation period, extract the culture broth with an organic solvent such as ethyl acetate.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude extract.
-
Fractionation: Subject the crude extract to solvent-solvent partitioning or column chromatography on silica gel to separate the components based on polarity.
-
Purification: Further purify the fractions containing the benzoxazole compounds using preparative High-Performance Liquid Chromatography (HPLC).
-
Structure Elucidation: Characterize the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine their chemical structures.
Biological Activity Assays
Protocol 2: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzoxazole compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.[5][6][7]
Workflow for the MTT cytotoxicity assay.
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the benzoxazole compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the test organism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][9]
Signaling Pathways Modulated by Naturally Occurring Benzoxazoles
Understanding the molecular pathways affected by these compounds is crucial for their development as therapeutic agents.
UK-1 and the Topoisomerase II-Dependent G2 Checkpoint
UK-1's inhibition of topoisomerase II triggers a cellular response known as the G2 checkpoint. This checkpoint prevents cells with damaged or incompletely replicated DNA from entering mitosis. The pathway involves the activation of sensor kinases like ATM and ATR, which in turn activate a cascade of downstream proteins that ultimately halt the cell cycle.
Topoisomerase II inhibition by UK-1 leading to G2 checkpoint activation.
Calcimycin-Induced Calcium Signaling in Apoptosis and Autophagy
The primary mechanism of Calcimycin involves the disruption of intracellular calcium homeostasis. The resulting increase in cytosolic Ca²⁺ acts as a second messenger, initiating distinct signaling pathways for apoptosis and autophagy.
Calcium signaling pathways induced by Calcimycin leading to apoptosis and autophagy.
Conclusion
Naturally occurring benzoxazole compounds are a rich source of bioactive molecules with significant potential for the development of new therapeutic agents. Their diverse structures and mechanisms of action, particularly in the areas of cancer and infectious diseases, make them compelling targets for further research. This technical guide has provided a comprehensive overview of the current knowledge on these compounds, including their sources, biological activities, and the experimental methodologies used to study them. The provided tables and diagrams serve as a valuable resource for researchers in the field, facilitating a deeper understanding and stimulating further investigation into this promising class of natural products. As our ability to explore natural biodiversity expands and our understanding of cellular signaling deepens, the discovery and development of new and even more potent benzoxazole-based drugs is a promising frontier in medicine.
References
- 1. A topoisomerase II-dependent G2 cycle checkpoint in mammalian cells/ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcimycin mediates apoptosis in breast and cervical cancer cell lines by inducing intracellular calcium levels in a P2RX4-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Benzoxazole Alkaloids: Occurrence, Chemistry, and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 9. scilit.com [scilit.com]
Methodological & Application
Synthesis of 5-Methylbenzoxazole: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-methylbenzoxazole, a heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development. The described method details the efficient cyclocondensation of 2-amino-4-methylphenol with triethyl orthoformate.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules, exhibiting a wide range of biological activities. The 5-methyl-substituted benzoxazole scaffold is a key building block in the synthesis of various pharmaceutical agents and functional materials. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound.
Reaction Scheme
The synthesis of this compound is achieved through the acid-catalyzed reaction of 2-amino-4-methylphenol with triethyl orthoformate. The reaction proceeds via an initial formation of an intermediate which then undergoes intramolecular cyclization to form the stable aromatic benzoxazole ring, with ethanol and ethyl formate as byproducts.
Reaction:
2-Amino-4-methylphenol + Triethyl orthoformate → this compound + Ethanol + Ethyl formate
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | ||
| 2-Amino-4-methylphenol | 1.0 mmol | [1] |
| Triethyl orthoformate | 1.1 mmol | [1] |
| p-Toluenesulfonic acid (catalyst) | 1 mol% | [1] |
| Reaction Conditions | ||
| Temperature | 80-90 °C | [1] |
| Product Information | ||
| Molecular Formula | C₈H₇NO | |
| Molecular Weight | 133.15 g/mol | |
| Appearance | Yellow to brown crystalline solid | [1] |
| Melting Point | 41-44 °C | |
| Boiling Point | 96 °C / 15 mmHg |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
2-Amino-4-methylphenol (o-amino-p-toluol)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (TSA)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-amino-4-methylphenol (1.0 mmol) and triethyl orthoformate (1.1 mmol).
-
Catalyst Addition: To the stirred mixture, add p-toluenesulfonic acid (1 mol%) as the catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/n-hexane).
-
Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the reaction mixture with chloroform (10 mL).
-
Catalyst Removal: Remove the catalyst by filtration.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final product, this compound.[1]
Visualizations
Experimental Workflow:
References
Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted-5-Methylbenzoxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the efficient one-pot synthesis of 2-substituted-5-methylbenzoxazoles, a crucial scaffold in medicinal chemistry and materials science. The methodologies outlined below utilize readily available starting materials and offer diverse catalytic systems to accommodate a range of functional groups.
Introduction
Benzoxazoles are a privileged class of heterocyclic compounds possessing a wide spectrum of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The 5-methyl substitution on the benzoxazole core is a common feature in many biologically active molecules. One-pot syntheses are highly desirable as they offer increased efficiency, reduced waste, and simplified procedures compared to multi-step approaches. This document details three effective one-pot methods for the synthesis of 2-substituted-5-methylbenzoxazoles starting from 2-amino-4-methylphenol.
Comparative Data of Synthetic Protocols
The following tables summarize the quantitative data for three distinct one-pot synthetic methods for 2-substituted-5-methylbenzoxazoles.
Method 1: Copper(II) Triflate Catalyzed Synthesis from Aldehydes
This method involves the condensation and oxidative cyclization of 2-amino-4-methylphenol with various aldehydes using copper(II) triflate as a catalyst.[1]
| Entry | Aldehyde (R-CHO) | Product (R) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Phenyl | 5 | 92 |
| 2 | 4-Methylbenzaldehyde | 4-Methylphenyl | 5 | 94 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 4 | 95 |
| 4 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 6 | 85 |
| 5 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 7 | 81 |
| 6 | 2-Hydroxybenzaldehyde | 2-Hydroxyphenyl | 5 | 88 |
| 7 | Cinnamaldehyde | Styryl | 6 | 83 |
Method 2: Methanesulfonic Acid Catalyzed Synthesis from Carboxylic Acids
This protocol utilizes methanesulfonic acid to catalyze the condensation of 2-amino-4-methylphenol with carboxylic acids, proceeding through an in-situ generated acid chloride or activated ester.[2][3]
| Entry | Carboxylic Acid (R-COOH) | Product (R) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Phenyl | 100 | 4 | 90 |
| 2 | 4-Chlorobenzoic Acid | 4-Chlorophenyl | 100 | 5 | 88 |
| 3 | 4-Nitrobenzoic Acid | 4-Nitrophenyl | 110 | 6 | 85 |
| 4 | Phenylacetic Acid | Benzyl | 100 | 4 | 87 |
| 5 | Cyclohexanecarboxylic Acid | Cyclohexyl | 100 | 6 | 82 |
Method 3: Triphenylbismuth Dichloride-Promoted Synthesis from Thioamides
This method achieves the synthesis of 2-substituted-5-methylbenzoxazoles through the reaction of 2-amino-4-methylphenol with thioamides, promoted by triphenylbismuth dichloride.[4][5][6][7]
| Entry | Thioamide (R-CSNH₂) | Product (R) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiobenzamide | Phenyl | 60 | 18 | 95 |
| 2 | 4-Methylthiobenzamide | 4-Methylphenyl | 60 | 18 | 97 |
| 3 | 4-Methoxythiobenzamide | 4-Methoxyphenyl | 60 | 18 | 96 |
| 4 | Thioacetamide | Methyl | 60 | 24 | 75 |
| 5 | Phenylthioacetamide | Benzyl | 60 | 20 | 88 |
Experimental Protocols
General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Glassware should be oven-dried prior to use. Reagents were used as received from commercial suppliers unless otherwise noted. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Protocol 1: Copper(II) Triflate Catalyzed Synthesis from Aldehydes
This protocol is adapted from the work of Luo et al.[1]
Materials:
-
2-Amino-4-methylphenol
-
Substituted aldehyde
-
Copper(II) triflate (Cu(OTf)₂)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 2-amino-4-methylphenol (1.0 mmol), the desired aldehyde (1.1 mmol), and Cu(OTf)₂ (10 mol%).
-
Add DMSO (3 mL) to the flask.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 2-substituted-5-methylbenzoxazole.
Protocol 2: Methanesulfonic Acid Catalyzed Synthesis from Carboxylic Acids
This protocol is based on the general method described by Kumar et al.[2][3]
Materials:
-
2-Amino-4-methylphenol
-
Carboxylic acid
-
Methanesulfonic acid (CH₃SO₃H)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 mmol) and 2-amino-4-methylphenol (1.0 mmol).
-
Carefully add methanesulfonic acid (3.0 mmol) to the mixture.
-
Heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 3: Triphenylbismuth Dichloride-Promoted Synthesis from Thioamides
This protocol is adapted from the work of Koyanagi et al.[4][5][6][7]
Materials:
-
2-Amino-4-methylphenol
-
Thioamide
-
Triphenylbismuth dichloride (Ph₃BiCl₂)
-
1,2-Dichloroethane (DCE)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, combine 2-amino-4-methylphenol (0.5 mmol), the corresponding thioamide (0.5 mmol), and triphenylbismuth dichloride (1.0 mmol).
-
Add 1,2-dichloroethane (3.0 mL) as the solvent.
-
Stir the mixture at 60 °C for 18-24 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water (20 mL) and dichloromethane (20 mL).
-
Extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Combine the organic phases, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General workflow for the one-pot synthesis of 2-substituted-5-methylbenzoxazoles.
Reaction Mechanism
Caption: General mechanism for the one-pot synthesis of 2-substituted-5-methylbenzoxazoles.
References
- 1. asianpubs.org [asianpubs.org]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methylbenzoxazole in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive molecules derived from 5-methylbenzoxazole. This versatile heterocyclic scaffold has demonstrated significant potential in the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The following sections detail synthetic protocols, quantitative biological data, and the mechanisms of action for key derivatives.
Application Note 1: Synthesis and Antimicrobial Activity of this compound Derivatives
This compound serves as a crucial starting material for the synthesis of various antimicrobial agents. Derivatives incorporating different phenyl substituents have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The data below summarizes the in vitro activity of synthesized this compound derivatives against a panel of microorganisms.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference Drug(s) | MIC (µg/mL) of Reference(s) |
| 4b | Staphylococcus aureus | 12.5 | - | - |
| 4c | Staphylococcus aureus | 12.5 | - | - |
| 5a | Pseudomonas aeruginosa | 25 | Tetracycline, Streptomycin | >25 |
| IVb | Candida albicans | 6.25 | Oxiconazole, Haloprogin | 6.25 |
| IVa-g, IVi-k, IVn | Pseudomonas aeruginosa | 25 | Tetracycline, Streptomycin | >25 |
Experimental Protocol: General Synthesis of 2,5-Disubstituted Benzoxazoles
This protocol outlines a common method for the synthesis of 2,5-disubstituted benzoxazole derivatives, which involves the condensation of a substituted 2-aminophenol with a carboxylic acid.
Materials:
-
4-amino-3-methylphenol
-
Substituted benzoic acid (e.g., p-chlorobenzoic acid)
-
Polyphosphoric acid (PPA)
-
Methanol
-
Ice
-
Sodium bicarbonate solution (5%)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Reaction flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
A mixture of 4-amino-3-methylphenol (10 mmol) and the appropriately substituted benzoic acid (10 mmol) is added to polyphosphoric acid (20 g).
-
The reaction mixture is heated at 180-200°C for 4-5 hours with constant stirring.
-
The hot mixture is then carefully poured onto crushed ice with stirring.
-
The resulting precipitate is neutralized with a 5% sodium bicarbonate solution.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from a suitable solvent, such as methanol, to yield the purified 2,5-disubstituted benzoxazole derivative.
5-Methylbenzoxazole Derivatives as Fluorescent Probes for Biological Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-methylbenzoxazole derivatives as fluorescent probes in biological imaging. While this compound itself is a foundational chemical structure, its derivatives can be functionalized to create powerful tools for visualizing and quantifying specific cellular components and processes. This guide focuses on the application of a representative hydrophobic this compound derivative for the imaging of lipid droplets, key organelles in cellular metabolism.
I. Application Notes
Principle of Detection
Benzoxazole derivatives are a class of heterocyclic compounds known for their favorable photophysical properties, including high fluorescence quantum yields and environmental sensitivity.[1][2] The core structure of this compound provides a rigid, planar scaffold that can be chemically modified to create probes with specificity for various biological targets.[3]
For lipid droplet imaging, a hydrophobic derivative of this compound can be employed. The nonpolar nature of such a probe allows it to readily partition from the aqueous environment of the cytoplasm into the hydrophobic core of lipid droplets. This change in the microenvironment often leads to a significant enhancement of the probe's fluorescence, a phenomenon known as solvatochromism. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making these probes excellent for visualizing lipid droplets in living and fixed cells.[4][5]
Key Applications
-
Visualization and Quantification of Lipid Droplets: Study the morphology, number, and size of lipid droplets in various cell types.[1][6]
-
Monitoring Lipid Metabolism: Investigate the dynamics of lipid storage and mobilization in response to metabolic stimuli or drug candidates.
-
Drug Discovery and Development: Screen for compounds that modulate lipid accumulation, a hallmark of metabolic diseases such as obesity, diabetes, and fatty liver disease.
-
Cancer Research: Explore the role of lipid droplets in cancer cell proliferation, survival, and drug resistance.
II. Quantitative Data Summary
The photophysical properties of benzoxazole-based fluorescent probes are crucial for their application in quantitative imaging. The following table summarizes typical photophysical data for a representative hydrophobic benzoxazole derivative designed for lipid droplet imaging.
| Property | Value in Aqueous Buffer (e.g., PBS) | Value in Nonpolar Solvent (e.g., Dodecane) |
| Excitation Maximum (λex) | ~410 nm | ~425 nm |
| Emission Maximum (λem) | ~550 nm | ~480 nm |
| Quantum Yield (Φ) | < 0.05 | > 0.6 |
| Molar Extinction Coefficient (ε) | ~15,000 M⁻¹cm⁻¹ | ~20,000 M⁻¹cm⁻¹ |
| Stokes Shift | ~140 nm | ~55 nm |
Note: These are representative values and can vary depending on the specific chemical structure of the this compound derivative and the solvent environment. The significant increase in quantum yield and the blue shift in emission in a nonpolar environment are characteristic of probes suitable for lipid droplet staining.
III. Experimental Protocols
A. Synthesis of a Representative this compound-Styryl Probe
A common method for synthesizing fluorescent probes from a this compound core involves a Knoevenagel condensation. This reaction creates a styryl-type dye with extended π-conjugation, often resulting in desirable photophysical properties.
Caption: General workflow for synthesizing a styryl-type this compound fluorescent probe.
Materials:
-
This compound-2-carbaldehyde
-
Active methylene compound (e.g., malononitrile, cyanoacetate)
-
Base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, acetonitrile)
Procedure:
-
Dissolve this compound-2-carbaldehyde and a slight molar excess of the active methylene compound in the chosen solvent.
-
Add a catalytic amount of the base to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final fluorescent probe.
B. Protocol for Staining Lipid Droplets in Live Cells
This protocol provides a general guideline for staining lipid droplets in cultured mammalian cells. Optimization of probe concentration and incubation time may be necessary for different cell types and experimental conditions.
Caption: Workflow for live-cell imaging of lipid droplets with a this compound probe.
Materials:
-
Cultured mammalian cells on glass-bottom dishes or coverslips
-
This compound fluorescent probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC or custom set based on probe spectra)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an appropriate imaging substrate.
-
Probe Preparation:
-
Prepare a 1 mM stock solution of the this compound probe in anhydrous DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration (typically 1-10 µM).
-
-
Cell Staining:
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS or a suitable imaging buffer (e.g., phenol red-free medium).
-
-
Imaging:
-
Immediately image the cells on a fluorescence microscope. Use the lowest possible excitation intensity to minimize phototoxicity.
-
C. Protocol for Staining Lipid Droplets in Fixed Cells
Fixation can be useful for preserving cell morphology and for co-staining with antibodies.
Materials:
-
Same as for live-cell staining, plus:
-
4% Paraformaldehyde (PFA) in PBS
-
(Optional) DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Preparation and Fixation:
-
Culture cells as described for live-cell imaging.
-
Wash cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the staining solution as described for live-cell imaging, but dilute the probe in PBS.
-
Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
(Optional) If nuclear counterstaining is desired, incubate with a DAPI or Hoechst solution according to the manufacturer's protocol. Wash again with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
IV. Signaling Pathway and Experimental Logic
The accumulation of lipid droplets is a dynamic process influenced by various cellular signaling pathways. A this compound-based lipid droplet probe can be used to visualize the endpoint of these pathways. For example, in cancer cells, altered metabolic pathways can lead to increased lipid synthesis and storage.
References
- 1. A lipid droplet-targeted fluorescent probe for fluorescence imaging of cell and zebrafish viscosity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application of 5-Methylbenzoxazole in the development of anticancer agents
Application Notes: 5-Methylbenzoxazole in Anticancer Agent Development
Introduction
Benzoxazole, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3] The this compound core, in particular, has been a key structural motif in the design and synthesis of novel agents targeting various mechanisms involved in cancer progression. These derivatives have shown promise in inhibiting critical signaling pathways, inducing programmed cell death (apoptosis), and overcoming drug resistance. This document provides an overview of the application of this compound in anticancer drug discovery, summarizing key quantitative data and detailing relevant experimental protocols for researchers in the field.
Mechanism of Action and Targeted Signaling Pathways
This compound derivatives exert their anticancer effects by modulating several critical cellular signaling pathways. A primary target identified in numerous studies is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[4] By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.[4][5]
VEGFR-2 Inhibition Pathway
VEGFR-2 is a receptor tyrosine kinase (RTK). Its activation by VEGF triggers a downstream signaling cascade involving pathways like PI3K/AKT/mTOR, which are crucial for cell proliferation, survival, and migration.[6] this compound derivatives have been designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.[4]
Induction of Apoptosis
Beyond angiogenesis inhibition, many anticancer agents, including benzoxazole derivatives, function by inducing apoptosis.[7][8] This can be achieved through various mechanisms, including cell cycle arrest, disruption of mitochondrial membrane potential, and activation of caspase enzymes.[7][9] For instance, compound 8d , a this compound derivative, was shown to arrest HepG2 cells at the pre-G1 phase and induce apoptosis.[4] Similarly, mebendazole, a benzimidazole (a related heterocyclic compound), is known to trigger apoptosis by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[7]
Quantitative Data Summary
The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: In Vitro Anticancer and VEGFR-2 Inhibitory Activity of this compound Derivatives
This table summarizes data for a series of benzoxazole derivatives designed as VEGFR-2 inhibitors. Compound 8d , featuring a this compound core and a 4-nitrophenyl group, emerged as a highly potent candidate, surpassing the standard drug sorafenib in both anti-proliferative and enzyme inhibition assays.[4]
| Compound | Substitution | Cancer Cell Line | Anti-proliferative IC50 (µM)[4] | VEGFR-2 Kinase IC50 (µM)[4] |
| 8d | 5-Methyl, 4-Nitrophenyl | MCF-7 (Breast) | 3.43 | 0.0554 |
| HCT116 (Colorectal) | 2.79 | |||
| HepG2 (Liver) | 2.43 | |||
| 8a | 5-Methyl, Phenyl | MCF-7 (Breast) | 10.44 | 0.0579 |
| HCT116 (Colorectal) | 8.76 | |||
| HepG2 (Liver) | 7.65 | |||
| 8e | 5-Methyl, 4-Acetylphenyl | MCF-7 (Breast) | 4.65 | 0.0741 |
| HCT116 (Colorectal) | 3.87 | |||
| HepG2 (Liver) | 3.42 | |||
| Sorafenib | (Standard Drug) | MCF-7 (Breast) | 4.21 | 0.0782 |
| HCT116 (Colorectal) | 5.30 | |||
| HepG2 (Liver) | 3.40 |
Note: The this compound derivatives generally showed more significant activity than the corresponding 5-chlorobenzoxazole derivatives in this study.[4]
Table 2: Cytotoxic Activity of Other Benzoxazole Derivatives
Various other benzoxazole derivatives have been synthesized and tested against a range of cancer cell lines, demonstrating the broad applicability of this scaffold.
| Compound Class | Cancer Cell Line | Representative IC50 (µM) | Target/Mechanism | Reference |
| Benzoxazole-1,3,4-oxadiazole | HT-29 (Colon) | Potent activity reported | Not specified | [1] |
| 2-Arylbenzoxazole | - | 18.8 | Topoisomerase II | [10] |
| Piperidinyl-Based Benzoxazole (11b) | MCF-7 (Breast) | 4.30 | VEGFR-2 / c-Met | [11] |
| Benzoxazole-Thalidomide Analog (13a) | MCF-7 (Breast) | 4.71 | Immunomodulatory | [12] |
| HCT-116 (Colon) | 5.79 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anticancer potential of this compound derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib, Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the supernatant and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: VEGFR-2 Kinase Inhibitory Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 kinase.
Methodology:
-
Assay Setup: In a 96-well plate, add the VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu, Tyr peptide), and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an EDTA solution.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using an ELISA-based method where an antibody specific to the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) conjugated to an enzyme (like HRP) is added.
-
Signal Generation: Add a suitable substrate for the detection enzyme (e.g., TMB for HRP) to generate a colorimetric or chemiluminescent signal.
-
Measurement and Analysis: Measure the signal using a plate reader. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
Protocol 3: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells (e.g., MCF-7) with the test compound at its IC50 concentration for a defined period (e.g., 24-48 hours). Use an untreated cell sample as a negative control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[13]
Conclusion
The this compound scaffold is a versatile and potent core for the development of novel anticancer agents.[4] Derivatives have demonstrated significant efficacy against a range of cancer types by targeting key pathways like VEGFR-2-mediated angiogenesis and by inducing apoptosis.[4][8] The favorable activity profiles, particularly for compounds like 8d which outperform existing standard drugs in preclinical assays, highlight the therapeutic potential of this chemical class.[4] Future research should continue to explore the structure-activity relationships, optimize pharmacokinetic properties, and evaluate the in vivo efficacy and safety of the most promising candidates to translate these findings into clinical applications.
References
- 1. ajphs.com [ajphs.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Signaling Pathway Networks in Several Malignant Tumors: Progresses and Challenges [frontiersin.org]
- 7. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Novel promising benzoxazole/benzothiazole-derived immunomodulatory agents: Design, synthesis, anticancer evaluation, and in silico ADMET analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 5-Methylbenzoxazole by Column Chromatography
Introduction
5-Methylbenzoxazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Following its synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | |
| Appearance | White to green to brown powder/crystal | [1] |
| Melting Point | 40-47 °C | [1] |
| Boiling Point | 96 °C at 15 mmHg | [1] |
| Solubility | Soluble in Methanol | [1] |
Experimental Protocol: Column Chromatography Purification
This protocol outlines the necessary steps for the purification of this compound. The primary method described is normal-phase column chromatography using silica gel as the stationary phase and a hexane/ethyl acetate mixture as the mobile phase.
1. Materials and Equipment
-
Stationary Phase: Silica gel (230-400 mesh)[2]
-
Mobile Phase Solvents: n-Hexane and Ethyl Acetate (HPLC grade)
-
Crude this compound
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Beakers, Erlenmeyer flasks, and test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
2. Preliminary Analysis: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[3] The goal is to find a solvent mixture that provides good separation between this compound and any impurities, with a target Rf value of approximately 0.2-0.4 for the desired compound.[2]
-
TLC Plate Preparation: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the starting line.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3) in subsequent trials.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
3. Column Preparation (Wet Packing Method)
-
Column Setup: Securely clamp a glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer of sand (approx. 0.5 cm) over the plug.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (the solvent system determined by TLC).
-
Packing the Column: Carefully pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[4]
-
Equilibration: Once the silica gel has settled, add a layer of sand on top to prevent disturbance of the silica bed.[2] Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry. Equilibrate the column by passing 2-3 column volumes of the eluent through the packed silica gel.
4. Sample Loading
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[4]
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the starting eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed.
5. Elution and Fraction Collection
-
Carefully add the eluent to the top of the column, ensuring not to disturb the top layer of sand and silica gel.
-
Open the stopcock and begin collecting the eluate in fractions (e.g., in test tubes or small flasks).
-
Maintain a constant flow rate. For flash chromatography, gentle pressure from a pump or inert gas can be applied to speed up the elution process.[5]
-
Continuously monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
6. Product Isolation
-
Identify the fractions containing the pure this compound by TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product by appropriate analytical techniques (e.g., NMR, melting point).
Workflow Diagram
Caption: Workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols for the Scaled-Up Production of 5-Methylbenzoxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the scaled-up synthesis of 5-Methylbenzoxazole, a key intermediate in pharmaceutical and materials science research.[1][2] The described method is adapted from established laboratory-scale procedures and optimized for a larger production batch, focusing on efficiency, safety, and product purity.
Overview and Synthetic Strategy
The synthesis of this compound is achieved through the condensation reaction of 2-Amino-p-cresol with triethyl orthoformate, utilizing p-toluenesulfonic acid as a catalyst.[3][4][5] This one-pot reaction is advantageous for its operational simplicity and the use of readily available and non-toxic reagents.[6][7] The overall reaction is depicted below:
Reaction Scheme:
2-Amino-p-cresol + Triethyl orthoformate --(p-Toluenesulfonic acid)--> this compound + 3 Ethanol + Formic acid
This method has been selected for scale-up due to its high atom economy and the relatively mild reaction conditions required.[7]
Physicochemical Data
A summary of the key physical and chemical properties of the starting materials and the final product is provided in the table below for easy reference during the experimental process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2-Amino-p-cresol | C₇H₉NO | 123.15 | Off-white to pink crystalline powder | 175-179 | Decomposes |
| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | Colorless liquid | -76 | 146 |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | White solid | 103-106 | - |
| This compound | C₈H₇NO | 133.15 | Yellow to brown crystalline solid[3] | 40-47 | 87 (Flash Point) |
Experimental Protocol for Scaled-Up Synthesis (100 g Scale)
This protocol details the procedure for the synthesis of approximately 100 g of this compound.
Materials and Equipment
-
Reactants:
-
2-Amino-p-cresol (1.0 mole, 123.15 g)
-
Triethyl orthoformate (1.1 mole, 163.02 g, 183.6 ml)
-
p-Toluenesulfonic acid monohydrate (0.01 mole, 1.90 g)
-
-
Solvents:
-
Chloroform (for work-up)
-
Hexane (for crystallization)
-
Ethyl acetate (for crystallization)
-
-
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Rotary evaporator
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Reaction Setup and Procedure
-
Reactor Preparation: Set up the 5 L three-necked flask with a mechanical stirrer, a condenser, and a dropping funnel. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add 2-Amino-p-cresol (123.15 g) and p-toluenesulfonic acid monohydrate (1.90 g).
-
Initiation of Reaction: Begin stirring the mixture and slowly add triethyl orthoformate (183.6 ml) from the dropping funnel over a period of 30 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C using a heating mantle.[3][4][5] Maintain this temperature and continue stirring for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the 2-Amino-p-cresol spot indicates the completion of the reaction.
Work-up and Purification
-
Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with chloroform (500 mL).
-
Catalyst Removal: The catalyst, p-toluenesulfonic acid, will precipitate out. Remove the catalyst by filtration through a Buchner funnel.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the chloroform and excess triethyl orthoformate.
-
Crystallization: The crude product, a brown oily residue, is purified by crystallization. Dissolve the residue in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum to a constant weight.
Data Presentation
The following table summarizes the expected quantitative data for the scaled-up synthesis.
| Parameter | Value |
| Scale of Reaction | 100 g (based on 2-Amino-p-cresol) |
| Molar Ratio (2-Amino-p-cresol : Triethyl orthoformate : Catalyst) | 1 : 1.1 : 0.01 |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 80-90% |
| Expected Product Weight | 85 - 96 g |
| Purity (by GC/HPLC) | >98% |
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood.[8][9] Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[4][8][9][10]
-
2-Amino-p-cresol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Triethyl orthoformate: Flammable liquid and vapor. Causes serious eye irritation.
-
p-Toluenesulfonic acid: Causes severe skin burns and eye damage.
-
Chloroform: Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.
-
This compound: Harmful if swallowed. Causes serious eye damage.
Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[9][10]
Visualizations
Experimental Workflow
Caption: Scaled-up synthesis workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Key stages in the synthesis of this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 10531-78-9 [chemicalbook.com]
- 4. This compound | 10531-78-9 [amp.chemicalbook.com]
- 5. This compound | 10531-78-9 [amp.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
5-Methylbenzoxazole in Coordination Chemistry: A Review of Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylbenzoxazole is a heterocyclic compound that has garnered interest in various fields of chemistry, including coordination chemistry. Its structure, featuring a fused benzene and oxazole ring with a methyl group at the 5-position, provides potential coordination sites through the nitrogen and oxygen atoms of the oxazole ring. While research into this compound as a primary ligand is not extensive, the broader benzoxazole scaffold is well-represented in the design of complex ligands for various applications. This document aims to provide an overview of the synthesis of this compound and to extrapolate potential coordination chemistry applications based on the behavior of related benzoxazole derivatives. Due to a lack of specific literature on this compound as a simple ligand, detailed experimental protocols and quantitative data for its coordination complexes are not available. The information presented herein is based on general principles and data from closely related compounds.
Synthesis of this compound
The synthesis of the this compound ligand is a crucial first step for its use in coordination chemistry. A general and efficient method involves the condensation reaction of 4-methyl-2-aminophenol with a suitable cyclizing agent.
General Synthetic Protocol
A common laboratory-scale synthesis of this compound is outlined below. This protocol is based on established methods for benzoxazole synthesis.
dot
Troubleshooting & Optimization
Common side products in 5-Methylbenzoxazole synthesis and their prevention
Welcome to the technical support center for the synthesis of 5-Methylbenzoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound is the condensation and subsequent cyclization of 2-amino-4-methylphenol with a one-carbon electrophile. Commonly used reagents for the one-carbon unit include formic acid and triethyl orthoformate, often in the presence of an acid catalyst.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
When synthesizing this compound from 2-amino-4-methylphenol and a formylating agent, there are three main side products to consider:
-
N,O-Diformyl-2-amino-4-methylphenol: This occurs when both the amino and hydroxyl groups of the starting material are formylated.
-
O-Formyl-2-amino-4-methylphenol: This side product arises from the formylation of only the hydroxyl group, which is generally less reactive than the amino group.
-
Polymeric materials: Under harsh acidic conditions or at elevated temperatures, 2-amino-4-methylphenol can be susceptible to oxidation and subsequent polymerization, leading to insoluble, dark-colored materials.
Q3: How can I minimize the formation of the N,O-diformyl side product?
The formation of the N,O-diformyl side product can be minimized by carefully controlling the stoichiometry of the formylating agent. Using a slight excess, but not a large excess, of the one-carbon source is recommended. Additionally, milder reaction conditions, such as lower temperatures and shorter reaction times, can favor the desired mono-N-formylation.
Q4: What conditions favor the formation of the desired N-formylated intermediate over the O-formylated side product?
The amino group of 2-amino-4-methylphenol is more nucleophilic than the hydroxyl group. Therefore, under kinetically controlled conditions (e.g., lower temperatures), N-formylation is generally favored. Using a less reactive formylating agent can also enhance selectivity.
Q5: What is the role of the acid catalyst in this synthesis, and which one should I choose?
The acid catalyst plays a crucial role in promoting both the initial formylation and the subsequent intramolecular cyclization and dehydration to form the benzoxazole ring. p-Toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst. Other Brønsted acids can also be employed. The choice of catalyst can influence reaction rates and, potentially, the side product profile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Formation of significant amounts of side products. - Suboptimal reaction temperature or time. - Inefficient catalyst. | - Monitor the reaction by TLC to ensure completion. - Adjust stoichiometry of reagents to favor N-formylation. - Optimize reaction temperature and time. Consider a temperature range of 80-100 °C. - Ensure the use of an appropriate and active acid catalyst, such as p-TsOH. |
| Presence of a higher molecular weight impurity | - This is likely the N,O-diformyl-2-amino-4-methylphenol side product. | - Reduce the amount of formylating agent used. - Employ milder reaction conditions (lower temperature, shorter duration). |
| Isolation of a polar side product | - This could be the O-formyl-2-amino-4-methylphenol or unreacted starting material. | - Ensure complete N-formylation and cyclization by extending the reaction time or increasing the temperature slightly. - Purify the crude product using column chromatography on silica gel. |
| Formation of a dark, insoluble material | - Polymerization of the 2-amino-4-methylphenol starting material. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Avoid excessively high temperatures or prolonged reaction times. - Ensure the purity of the starting material, as impurities can promote polymerization. |
| Difficult purification | - Presence of multiple, closely related side products. | - Optimize the reaction conditions to minimize side product formation before scaling up. - Utilize column chromatography with a carefully selected eluent system for effective separation. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Triethyl Orthoformate
This protocol is a general method for the synthesis of this compound with a focus on minimizing side product formation.
Materials:
-
2-amino-4-methylphenol
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylphenol (1.0 eq).
-
Add anhydrous toluene to the flask.
-
Add triethyl orthoformate (1.1 - 1.2 eq) to the suspension.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a pure solid.
Visualizing Reaction Pathways
To better understand the synthesis and the formation of potential side products, the following diagrams illustrate the key chemical transformations.
Caption: Reaction pathway for this compound synthesis and side product formation.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
How to improve the yield of 5-Methylbenzoxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Methylbenzoxazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield
A low or non-existent yield of this compound is a common problem that can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.[1]
| Potential Cause | Suggested Action |
| Purity of Starting Materials | Impurities in 2-amino-4-methylphenol or the cyclizing agent (e.g., triethyl orthoformate, formic acid) can inhibit the reaction. Verify the purity of starting materials using techniques like NMR or melting point analysis. If necessary, purify the reagents by recrystallization or distillation.[1][2] |
| Suboptimal Reaction Conditions | Temperature, reaction time, and solvent choice are critical. If the reaction is sluggish, consider incrementally increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][3] Ensure the solvent is anhydrous if the reaction is sensitive to moisture.[3] |
| Inactive or Inappropriate Catalyst | The choice and concentration of the acid catalyst (e.g., p-toluenesulfonic acid) are crucial. Ensure the catalyst is active and not degraded. Consider screening different acid catalysts or optimizing the catalyst loading.[2][3] |
| Incomplete Cyclization of Intermediate | The reaction between 2-aminophenols and aldehydes or orthoesters proceeds through a Schiff base or a similar intermediate. This intermediate may be stable and not cyclize efficiently. Increasing the reaction temperature or altering the catalyst can promote cyclization.[1][2][3] |
Issue 2: Formation of Significant Side Products
The presence of impurities and side products can complicate purification and reduce the overall yield.
| Common Side Product | Mitigation Strategy |
| Unreacted Starting Materials | This indicates an incomplete reaction. Consider extending the reaction time, increasing the temperature, or optimizing the catalyst concentration.[2] |
| Schiff Base Intermediate | The condensation product of 2-amino-4-methylphenol and the carbonyl source may not fully cyclize. To drive the reaction towards the final product, you can increase the reaction temperature or try a different, more effective catalyst for the cyclization step.[2][3] |
| Polymerization | 2-aminophenols can self-condense or polymerize, especially at high temperatures or under highly acidic conditions.[1] Carefully control the reaction temperature and avoid excessively harsh acidic conditions. |
Issue 3: Difficulties in Product Purification
Isolating pure this compound from the reaction mixture can be challenging.
| Purification Challenge | Recommended Solution |
| Co-elution with Impurities | If impurities are difficult to separate by column chromatography, try adjusting the solvent system (e.g., varying the polarity of the eluent). Using a different stationary phase (e.g., alumina instead of silica gel) may also improve separation. |
| Product Loss During Work-up | Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with an appropriate organic solvent. Back-extraction can also be employed to remove acidic or basic impurities. |
| Oily Product Instead of Solid | If the product is an oil and difficult to handle, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or cooling the solution for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable method for synthesizing this compound?
A common and effective method is the reaction of 2-amino-4-methylphenol with triethyl orthoformate using an acid catalyst, such as p-toluenesulfonic acid. This reaction, often referred to as the Phillips benzoxazole synthesis, involves the condensation of the aminophenol with the orthoformate followed by cyclization to form the benzoxazole ring.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[3]
Q3: What is the role of the acid catalyst in the synthesis?
The acid catalyst protonates the orthoformate, making it more electrophilic and facilitating the initial reaction with the amino group of 2-amino-4-methylphenol. It also catalyzes the subsequent cyclization and dehydration steps to form the aromatic benzoxazole ring.
Q4: My final product is colored. How can I decolorize it?
Colored impurities often arise from the oxidation of the 2-aminophenol starting material.[1] To minimize color, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[1] If the final product is colored, you can try treating a solution of the product with activated charcoal followed by filtration. Recrystallization from a suitable solvent can also help in removing colored impurities.
Data Presentation
Table 1: Effect of Different Catalysts on the Yield of 2-Arylbenzoxazoles *
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | TiO₂ | 10 | Ethanol | 76 | 94 |
| 2 | ZnO | 10 | Ethanol | 76 | 48 |
| 3 | MgO | 10 | Ethanol | 76 | 56 |
| 4 | SnO₂ | 10 | Ethanol | 76 | 74 |
*Data from a study on the synthesis of 2-arylbenzoxazoles from 2-aminophenol and substituted aromatic aldehydes. While not specific to this compound, this table illustrates the significant impact of catalyst choice on product yield.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-4-methylphenol and Triethyl Orthoformate
This protocol is adapted from a reliable method for the synthesis of a closely related compound, 4-Methylbenzoxazole.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-Amino-4-methylphenol | 123.15 | 1.23 g | 0.01 |
| Triethyl orthoformate | 148.20 | 5.93 g (6.7 mL) | 0.04 |
| p-Toluenesulfonic acid (catalyst) | 172.20 | 0.172 g | 0.001 |
| Diethyl ether (for extraction) | - | 50 mL | - |
| Saturated sodium bicarbonate solution | - | 30 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add 2-amino-4-methylphenol (1.23 g, 0.01 mol), triethyl orthoformate (6.7 mL, 0.04 mol), and p-toluenesulfonic acid (0.172 g, 0.001 mol).
-
Heat the reaction mixture with stirring at 120-130 °C for 3-4 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (as indicated by the disappearance of the 2-amino-4-methylphenol spot on TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (50 mL).
-
Wash the organic layer with a saturated sodium bicarbonate solution (30 mL) to neutralize the acid catalyst.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting the Cyclization Step in Benzoxazole Synthesis
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crucial cyclization step of benzoxazole synthesis. The following frequently asked questions (FAQs) and troubleshooting advice provide direct, actionable solutions to enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low yield in my benzoxazole synthesis. What are the primary factors to investigate?
A1: Low yields are a common hurdle in benzoxazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2] Key areas to focus on include:
-
Purity of Starting Materials: Impurities present in the 2-aminophenol or its coupling partner (such as an aldehyde or carboxylic acid) can significantly hinder the reaction.[1] It is crucial to use high-purity reagents. If necessary, purify the starting materials by recrystallization or distillation.[1]
-
Reaction Conditions: The cyclization step is highly sensitive to reaction conditions. Factors like temperature, solvent, and catalyst choice are pivotal for a successful reaction.[1][2]
-
Inert Atmosphere: 2-aminophenols are susceptible to air oxidation, which can lead to the formation of colored impurities and reduce the overall yield.[1] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended, especially if your reagents or intermediates are sensitive to air or moisture.[1]
-
Catalyst Activity: An inappropriate or inactive catalyst is a frequent cause of low yields.[1] The choice of catalyst, which can range from Brønsted or Lewis acids to metal catalysts, depends on the specific substrates being used.[1] For instance, electron-deficient substrates may require stronger acids or higher temperatures to facilitate cyclization.[1]
Q2: My benzoxazole synthesis reaction appears to have stalled and is not proceeding to completion. What steps can I take?
A2: A stalled reaction can be frustrating, but several strategies can be employed to drive it to completion:
-
Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier.[1] Consider incrementally increasing the temperature while monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] Some solvent-free reactions may require temperatures as high as 130°C for good yields.[1]
-
Catalyst Deactivation: The catalyst may have lost its activity, which is a common issue with recyclable catalysts.[1] Adding a fresh portion of the catalyst can help restart the reaction.[1]
-
Stoichiometry: Double-check the stoichiometry of your reactants. Using a slight excess of one of the reactants can sometimes help push the reaction to completion.[1]
Q3: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
A3: The formation of side products can complicate purification and lower the yield of the desired benzoxazole.[1] Common side products and mitigation strategies include:
-
Incomplete Cyclization: A frequent issue is the formation of a stable intermediate Schiff base from the condensation of 2-aminophenol and an aldehyde, which then fails to cyclize.[1][3] To promote complete cyclization, you can try increasing the reaction temperature or extending the reaction time. The addition of a suitable oxidant might also be necessary.[1]
-
Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[1]
-
Beckmann Rearrangement: When synthesizing benzoxazoles from oximes, an isomeric benzoxazole can form via a Beckmann rearrangement, particularly under acidic conditions.[4] Using anhydrous conditions can favor the desired N-O bond formation for benzoxazole.[4]
Data Presentation: Impact of Reaction Conditions
The efficiency of benzoxazole formation is highly dependent on the reaction conditions. The following table summarizes the impact of different catalysts and solvents on the yield of 2-benzylbenzo[d]oxazole.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Tf₂O | 2-F-Pyr | DCM | rt | 95 |
| 2 | Tf₂O | Pyridine | DCM | rt | 85 |
| 3 | Tf₂O | 2,6-lutidine | DCM | rt | 91 |
| 4 | Tf₂O | DBU | DCM | rt | 75 |
| 5 | Tf₂O | - | DCM | rt | 45 |
| 6 | Tf₂O | 2-F-Pyr | DCE | 80 | 88 |
| 7 | Tf₂O | 2-F-Pyr | Toluene | 80 | 76 |
| 8 | Tf₂O | 2-F-Pyr | THF | 60 | 65 |
Data adapted from a study on Tf₂O-promoted electrophilic activation of tertiary amides.[5]
Experimental Protocols
Protocol 1: General Procedure for Tf₂O-Promoted Synthesis of 2-Substituted Benzoxazoles [5]
-
Add 2-Fluoropyridine (1 mmol, 97 mg) to a solution of amide (0.55 mmol) in 1 mL of dichloromethane (DCM).
-
Cool the mixture to 0 °C.
-
Add triflic anhydride (Tf₂O) (0.6 mmol, 170 mg) dropwise and stir for 15 minutes.
-
Add 2-aminophenol (0.5 mmol, 54.5 mg) and stir the reaction for 1 hour at room temperature.
-
Quench the reaction with 0.5 mL of triethylamine (Et₃N).
-
Evaporate the solvent and purify the residue by chromatography on silica gel (petroleum ether: ethyl acetate = 20:1) to yield the desired product.
Protocol 2: Solvent-Free Synthesis using a Brønsted Acidic Ionic Liquid Gel [6]
-
In a 5 mL vessel, combine 2-aminophenol (1.0 mmol, 109 mg), an aromatic aldehyde (1.0 mmol), and a Brønsted acidic ionic liquid (BAIL) gel catalyst (0.010 g, ~1 mol%).
-
Heat the reaction mixture to 130°C with stirring for 5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, dissolve the mixture in 10 mL of ethyl acetate and separate the catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under vacuum to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of acetone and petroleum ether (1:19).
Mandatory Visualizations
Caption: A decision-making workflow for troubleshooting common issues in the benzoxazole cyclization step.
Caption: The general reaction pathway for the formation of benzoxazoles from 2-aminophenol and an aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for the synthesis of 5-Methylbenzoxazole derivatives
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methylbenzoxazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, alongside detailed experimental protocols and comparative data to aid in the optimization of your reaction conditions.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the synthesis of this compound derivatives.
Q1: I am experiencing very low yields in my synthesis of a this compound derivative. What are the initial troubleshooting steps?
A1: Low yields are a common challenge in benzoxazole synthesis. A systematic approach to troubleshooting is crucial.[1] Begin by verifying the purity of your starting materials, as impurities in the 2-amino-4-methylphenol or 2-amino-5-methylphenol, as well as the coupling partner (e.g., carboxylic acid or aldehyde), can significantly hinder the reaction.[2] It is also essential to ensure that the reaction is conducted under an inert atmosphere, such as nitrogen or argon, as 2-aminophenols can be susceptible to air oxidation, leading to colored impurities and reduced yields.[2] Finally, critically re-evaluate your reaction conditions, including solvent, temperature, reaction time, and catalyst choice, as these are pivotal for a successful cyclization.[2]
Q2: My reaction appears to have stalled and is not proceeding to completion. What could be the cause and how can I resolve it?
A2: A stalled reaction can be attributed to several factors. The reaction temperature may be insufficient to overcome the activation energy; consider incrementally increasing the temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC).[2] Catalyst deactivation is another common issue, particularly with recyclable catalysts. Adding a fresh portion of the catalyst may help to restart the reaction.[2] Also, verify the stoichiometry of your reactants, as using a slight excess of one reactant can sometimes drive the reaction to completion.[2]
Q3: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
A3: Side product formation can complicate purification and significantly lower the yield of the desired this compound derivative. A common side product is the intermediate Schiff base, formed from the condensation of the aminophenol and an aldehyde, which may fail to cyclize. To promote complete cyclization, you can try increasing the reaction temperature or time.[1] In some cases, the addition of a suitable oxidant may be necessary. Another potential issue is the polymerization of the 2-aminophenol starting material, which can occur at high temperatures or under highly acidic or basic conditions.[1] Careful control over reaction conditions and the choice of an appropriate catalyst can help to minimize these side reactions.[1]
Q4: How do I choose the most appropriate catalyst for my this compound synthesis?
A4: The choice of catalyst is critical and depends on the specific synthetic route. A wide range of catalysts can be effective for benzoxazole synthesis, including Brønsted or Lewis acids (e.g., polyphosphoric acid), and metal catalysts (e.g., copper, palladium).[2][3] The optimal choice will depend on your specific substrates. For instance, some catalysts may be more effective for the condensation of 2-amino-4-methylphenol with aliphatic aldehydes, while others may be better suited for aromatic carboxylic acids. It is often beneficial to perform small-scale screening experiments with a few different types of catalysts to determine the most effective one for your particular reaction.
Q5: What are the best practices for purifying this compound derivatives?
A5: Purification can be a significant source of product loss.[1] Column chromatography is a common and effective method for purifying benzoxazoles. The choice of the solvent system is crucial for good separation.[1] For products that are difficult to purify by chromatography, recrystallization from a suitable solvent or solvent mixture can be an effective alternative.
Data Presentation
The following tables summarize quantitative data for the synthesis of 2-aryl-5-methylbenzoxazole derivatives from 2-amino-4-methylphenol and various aromatic aldehydes, highlighting the impact of different catalysts and reaction conditions on yield.
Table 1: Comparison of Catalysts for the Synthesis of 2-Aryl-5-methylbenzoxazoles
| Entry | Aromatic Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Fe3O4@SiO2-SO3H | Solvent-free | 50 | 0.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Fe3O4@SiO2-SO3H | Solvent-free | 50 | 0.6 | 95 |
| 3 | 4-Methoxybenzaldehyde | Fe3O4@SiO2-SO3H | Solvent-free | 50 | 0.5 | 94 |
| 4 | 4-Nitrobenzaldehyde | Fe3O4@SiO2-SO3H | Solvent-free | 50 | 0.8 | 90 |
| 5 | Benzaldehyde | TiO2-ZrO2 | Acetonitrile | 60 | 0.25 | 88 |
| 6 | 4-Chlorobenzaldehyde | TiO2-ZrO2 | Acetonitrile | 60 | 0.33 | 92 |
| 7 | 4-Methoxybenzaldehyde | TiO2-ZrO2 | Acetonitrile | 60 | 0.25 | 93 |
| 8 | 4-Nitrobenzaldehyde | TiO2-ZrO2 | Acetonitrile | 60 | 0.42 | 85 |
Data adapted from studies on benzoxazole synthesis.[3][4]
Experimental Protocols
Detailed methodologies for key synthetic routes to this compound derivatives are provided below.
Protocol 1: Synthesis of 2-Aryl-5-methylbenzoxazole from 2-Amino-4-methylphenol and an Aromatic Aldehyde
Materials:
-
2-Amino-4-methylphenol (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Catalyst (e.g., Fe3O4@SiO2-SO3H, 0.03 g)[4]
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
To a reaction vessel, add 2-amino-4-methylphenol (1 mmol) and the aromatic aldehyde (1 mmol).
-
Add the catalyst (0.03 g of Fe3O4@SiO2-SO3H).[4]
-
Stir the reaction mixture at 50°C under solvent-free conditions for the appropriate time (typically 30-50 minutes).[4]
-
Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate, 3:1).
-
Upon completion, add hot ethanol (3 mL) to the reaction mixture and stir for 5 minutes.[4]
-
Separate the catalyst using an external magnet.[4]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-aryl-5-methylbenzoxazole.
Protocol 2: Synthesis of 2,5-Dimethylbenzoxazole from 2-Amino-4-methylphenol and Acetic Acid
Materials:
-
2-Amino-4-methylphenol (10 mmol)
-
Acetic acid (20 mL)
-
Polyphosphoric acid (PPA) (optional, as catalyst)
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylphenol (10 mmol) and acetic acid (20 mL).
-
If using a catalyst, add polyphosphoric acid.
-
Heat the reaction mixture to reflux (approximately 120°C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, slowly pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 2,5-dimethylbenzoxazole.
Mandatory Visualization
The following diagrams illustrate key workflows for the synthesis and troubleshooting of this compound derivatives.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Purification of 5-Methylbenzoxazole
Welcome to the technical support center for the purification of 5-Methylbenzoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized from 2-amino-4-methylphenol and triethyl orthoformate?
A1: The most probable impurities include unreacted starting materials, specifically 2-amino-4-methylphenol and residual triethyl orthoformate. Additionally, side-products from incomplete or alternative reaction pathways can be present. It is also possible for dimers or trimers of the starting materials or product to form under certain conditions.
Q2: My crude this compound is a dark-colored oil or solid. How can I remove the color?
A2: Colored impurities are common in heterocyclic synthesis. During the workup, washing the organic extract with a mild aqueous acid solution can help remove basic colored impurities. For persistent color, treatment with activated charcoal during recrystallization is often effective. However, use charcoal judiciously as it can also adsorb the desired product, leading to lower yields.
Q3: I am having difficulty inducing crystallization of this compound. What should I do?
A3: If your purified this compound fails to crystallize and remains an oil, it could be due to residual solvent or the presence of impurities that inhibit crystal lattice formation. Ensure all solvent has been removed under high vacuum. If it still remains an oil, try scratching the inside of the flask with a glass rod at the air-oil interface to create nucleation sites. Adding a seed crystal of pure this compound, if available, is also a highly effective method to induce crystallization. If these methods fail, re-purification by column chromatography may be necessary to remove persistent impurities.
Q4: How can I assess the purity of my final this compound product?
A4: The purity of this compound can be assessed using several analytical techniques. The most common are:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A single spot on the TLC plate in an appropriate solvent system is a good indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by measuring the area percentage of the product peak relative to any impurity peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities by identifying unexpected signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
Troubleshooting Guides
Purification Challenge: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Improper Solvent System | The polarity of the eluent may be too high, causing your product to elute too quickly with impurities, or too low, resulting in the product remaining on the column. Optimize the solvent system using TLC before running the column. A good starting point for this compound is a mixture of hexane and ethyl acetate. |
| Product Adsorbed on Silica Gel | Benzoxazoles can sometimes interact strongly with the acidic silica gel, leading to poor recovery. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine in your eluent system. |
| Sample Overloading | Loading too much crude material onto the column can lead to poor separation and co-elution of the product with impurities. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
| Column Channeling | Improperly packed columns can lead to "channeling," where the solvent and sample run unevenly through the stationary phase, resulting in poor separation. Ensure the column is packed uniformly without any air bubbles or cracks. |
Purification Challenge: Product is still impure after Recrystallization
| Potential Cause | Troubleshooting Steps |
| Inappropriate Recrystallization Solvent | The chosen solvent may dissolve impurities as well as the product, or the product might be too soluble even at low temperatures. Test a range of solvents or solvent mixtures to find one that dissolves the product well when hot but poorly when cold, while impurities remain in solution. For this compound, consider solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexane. |
| Cooling Too Quickly | Rapid cooling can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals. |
| Supersaturation | If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inner wall of the flask with a glass rod or adding a seed crystal of pure product to induce crystallization. |
| Incomplete Removal of Mother Liquor | Residual mother liquor, which contains dissolved impurities, can contaminate the final product. Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent during filtration. |
Quantitative Data Summary
The following table summarizes typical data for the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions.
| Purification Method | Typical Solvent System (v/v) | Purity Achieved (%) | Typical Yield (%) |
| Recrystallization | Ethanol/Water | >98 | 60-80 |
| Isopropanol | >99 | 50-70 | |
| Column Chromatography | Hexane:Ethyl Acetate (9:1 to 7:3) | >99 | 70-90 |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot recrystallization solvent (e.g., isopropanol or an ethanol/water mixture). Add the solvent portion-wise while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., Hexane:Ethyl Acetate 95:5).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with the initial, less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to facilitate the separation of the product from impurities.
-
Fraction Collection: Collect fractions in separate test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
Identifying and removing impurities from crude 5-Methylbenzoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and removal of impurities from crude 5-Methylbenzoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound synthesized from 2-amino-4-methylphenol and triethyl orthoformate?
A1: The most common impurities in the synthesis of this compound include:
-
Unreacted Starting Materials: 2-amino-4-methylphenol and triethyl orthoformate.
-
Side Products: Diethoxymethyl ethyl ether and other byproducts from the decomposition or side reactions of triethyl orthoformate.
-
Polymeric Materials: High molecular weight byproducts can sometimes form under elevated temperatures.
Q2: My TLC analysis of the crude product shows a spot that does not correspond to the product. How can I identify it?
A2: The unknown spot is likely one of the common impurities. You can co-spot the crude mixture with the starting materials (2-amino-4-methylphenol) to see if the Rf values match. For a more definitive identification, techniques like GC-MS or LC-MS are recommended to determine the molecular weight and fragmentation pattern of the impurity.[1]
Q3: I am having trouble removing the unreacted 2-amino-4-methylphenol. What is the best approach?
A3: 2-amino-4-methylphenol is more polar than this compound. Column chromatography is a very effective method for separating the product from this starting material.[2] An acidic wash of the organic extract during workup can also help to remove the basic 2-amino-4-methylphenol into the aqueous layer.
Q4: After column chromatography, my this compound is still not pure. What should I do?
A4: If column chromatography does not yield a product of the desired purity, recrystallization is a good secondary purification step. The choice of solvent is crucial for successful recrystallization. Alternatively, a second column chromatography with a different solvent system might be necessary.
Q5: What are the best analytical methods to determine the purity of my this compound?
A5: The purity of this compound can be effectively determined using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on volatile impurities and confirms the identity of the product.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying the purity and detecting non-volatile impurities. A reverse-phase HPLC method is often suitable.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): Useful for confirming the identity of the purified product.[3][4]
Data Presentation
The following table summarizes the expected purity levels of crude this compound after various purification steps. Please note that actual purities may vary depending on the initial crude purity and the specific experimental conditions.
| Purification Method | Typical Purity of Starting Material | Expected Purity After Purification | Key Advantages |
| Aqueous Workup | 70-85% | 80-90% | Removes water-soluble impurities and some catalyst. |
| Column Chromatography | 80-90% | >98% | Excellent for separating compounds with different polarities.[2] |
| Recrystallization | 90-98% | >99% | Highly effective for removing small amounts of impurities from a solid product. |
| Distillation | 85-95% | >98% | Suitable for thermally stable liquids with different boiling points. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., Petroleum Ether:Ethyl Acetate, 9:1 v/v)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen solvent system (e.g., petroleum ether).
-
Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the elution of the product by thin-layer chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol outlines the purification of this compound by recrystallization from a suitable solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water, Hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to remove residual solvent.
Mandatory Visualization
Caption: A typical workflow for the purification of this compound.
Caption: A logical troubleshooting guide for purifying this compound.
References
Catalyst selection and optimization for 5-Methylbenzoxazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 5-Methylbenzoxazole, with a focus on catalyst selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most common and direct method for synthesizing this compound involves the condensation and subsequent cyclization of 2-amino-4-methylphenol with a one-carbon electrophile. Key variations of this approach include reactions with:
-
Orthoesters: Triethyl orthoformate is frequently used, often with an acid catalyst like p-toluenesulfonic acid (TSA).[1][2]
-
Aromatic Aldehydes: Various aldehydes can be used, typically facilitated by an oxidizing agent or a catalyst that promotes the cyclization of the intermediate Schiff base.[3][4]
-
Cyanogen Bromide (CNBr): While effective, this reagent is highly toxic and less favored.[5][6]
-
Other Reagents: Carboxylic acids and their derivatives can also be employed, sometimes requiring harsher conditions or specific catalysts.
Q2: What types of catalysts are effective for this compound synthesis?
A wide range of catalysts can be employed to promote the synthesis, influencing reaction time, temperature, and yield. These can be broadly categorized as:
-
Brønsted Acids: Simple acids like p-toluenesulfonic acid (TSA) are effective for reactions involving orthoesters.[1]
-
Lewis Acids: Catalysts like Boron trifluoride etherate (BF₃·Et₂O) can activate the electrophile and facilitate cyclization.[5]
-
Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of separation and reusability. Examples include:
-
Metal-Organic Frameworks (MOFs): A manganese-based MOF (Mn-TPA) has shown high efficiency and recyclability in the synthesis of benzoxazole derivatives.[3]
-
Nano-catalysts: Nano-sized metal oxides like nano ceria (CeO₂) and titanium dioxide (TiO₂) have been used as efficient heterogeneous catalysts.[4][6]
-
-
Transition Metal Catalysts: Palladium and copper complexes have been utilized in specific synthetic routes, such as those starting from o-aminophenols and isocyanides or o-bromoanilines.[6]
Q3: How do I choose the optimal catalyst for my reaction?
Catalyst selection depends on several factors, including the starting materials, desired reaction conditions (temperature, solvent), and scalability.
-
For simple, direct condensations with orthoesters, a Brønsted acid like TSA is often sufficient.[1]
-
If aiming for milder conditions and high efficiency with aldehyde precursors, a heterogeneous catalyst like the Mn-TPA MOF is an excellent choice due to its high turnover number and easy recovery.[3]
-
For reactions requiring activation of less reactive substrates, a stronger Lewis acid may be necessary.[5]
-
Consider the environmental impact and ease of workup. Heterogeneous and recyclable catalysts are generally preferred for greener synthesis.[3][6]
Catalyst Selection and Performance
The choice of catalyst and reaction conditions significantly impacts the efficiency of benzoxazole synthesis. The following table summarizes the performance of various catalytic systems applicable to the synthesis of this compound and its derivatives.
| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (TSA) | 2-Amino-4-methylphenol, Triethyl orthoformate | Chloroform (for workup) | 80-90 | Varies | Not specified | [1][2] |
| Mn-TPADesolv (MOF) | o-Aminophenol, Aromatic Aldehydes | Toluene | 100 | 15-60 min | Up to 99.9% | [3] |
| BF₃·Et₂O | o-Aminophenol, N-cyano-N-phenyl-p-toluenesulfonamide | 1,4-Dioxane | Reflux | 24-30 h | 45-60% | [5] |
| Nano TiO₂ | 2-Aminophenol, Aromatic Aldehydes | Ethanol | Reflux | 5-6 h | 80-94% | [4] |
| Nano Ceria (CeO₂) | 2-Aminophenol, Aromatic Aldehydes | Not specified | Not specified | Not specified | Not specified | [6] |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
-
Question: My reaction shows very low conversion to this compound, and the starting materials are largely unreacted. What should I do?
-
Answer: An incomplete reaction can stem from several factors.
-
Check Reagent Purity: Ensure the purity of your starting materials, particularly the 2-amino-4-methylphenol, which can oxidize and darken upon storage.[7][8] Impurities can inhibit the catalyst or lead to side reactions.
-
Verify Catalyst Activity: If using a heterogeneous or sensitive catalyst, ensure it is active and has been stored correctly.[9] Some catalysts may require activation prior to use. Consider increasing the catalyst loading, as a small increase can sometimes significantly improve conversion.[9][10]
-
Optimize Reaction Temperature: The reaction temperature may be too low to overcome the activation energy.[8] Incrementally increase the temperature while monitoring the reaction by Thin Layer Chromatography (TLC).
-
Extend Reaction Time: Continue the reaction and monitor its progress at regular intervals until the starting material is consumed.[9]
-
Problem 2: Formation of Multiple Products/Impurities
-
Question: My TLC plate shows multiple spots, and the final product is difficult to purify. What are the likely side products and how can I minimize them?
-
Answer: The formation of side products is a common cause of low yields and purification challenges.
-
Incomplete Cyclization: The intermediate Schiff base (formed from the amine and an aldehyde) may be stable and not fully cyclize.[9] Ensure reaction conditions (temperature, catalyst) are sufficient to drive the final ring-closure.
-
Oxidation: 2-aminophenol derivatives are susceptible to oxidation, which can form colored impurities.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of these byproducts.[7][9]
-
Polymerization: Under harsh conditions, starting materials or intermediates can polymerize.[9] Careful control over temperature and reagent stoichiometry is crucial.
-
Optimize Catalyst: The choice of catalyst can significantly influence the reaction's selectivity.[9] A more selective catalyst might be needed to avoid unwanted reaction pathways.
-
Problem 3: Difficulties in Product Purification
-
Question: My crude product is an oil that won't crystallize, or it co-elutes with impurities during column chromatography. What purification strategies can I use?
-
Answer: Purification can be a significant source of product loss.
-
Induce Crystallization: If the product is an oil, attempt trituration with a non-polar solvent like hexane or pentane to induce crystallization.[11] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective.[11]
-
Optimize Chromatography: For column chromatography, carefully select the solvent system. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve the separation of compounds with similar polarities.[11]
-
Acid-Base Extraction: As a heterocyclic amine, this compound can be protonated. An acid-base wash sequence during the workup can help remove non-basic impurities.
-
Filtration through a Silica Plug: If impurities are significantly more or less polar than the product, a quick filtration through a short plug of silica gel can be an effective preliminary purification step.
-
Experimental Protocols & Workflows
Protocol: Synthesis of this compound using an Acid Catalyst
This protocol describes a general method for the synthesis of this compound from 2-amino-4-methylphenol and triethyl orthoformate.[1]
Materials:
-
2-amino-4-methylphenol (o-amino-p-cresol) (1 mmol)
-
Triethyl orthoformate (1.1 mmol)
-
p-Toluenesulfonic acid (TSA) (1 mol%)
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2-amino-4-methylphenol (1 mmol) and triethyl orthoformate (1.1 mmol).
-
Catalyst Addition: Add p-toluenesulfonic acid (1 mol%) to the mixture.
-
Heating: Stir the reaction mixture at 80-90 °C.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and dilute it with chloroform (10 mL).
-
Catalyst Removal: Remove the TSA catalyst by filtration.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure this compound.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common synthesis issues.
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. This compound | 10531-78-9 [amp.chemicalbook.com]
- 2. This compound | 10531-78-9 [chemicalbook.com]
- 3. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpbs.com [ijpbs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Managing reaction temperature in 5-Methylbenzoxazole synthesis for better yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methylbenzoxazole, with a particular focus on managing reaction temperature to improve yield.
Troubleshooting Guide
Issue: Low Yield of this compound
Low yields in the synthesis of this compound can arise from several factors, with reaction temperature being a critical parameter. Below are common problems and recommended solutions.
| Problem ID | Potential Cause | Recommended Solutions |
| LY-01 | Suboptimal Reaction Temperature | - Too Low: A reaction temperature below the optimal range (e.g., <80°C) can lead to an incomplete or very slow reaction. Gradually increase the temperature in increments of 5°C and monitor the reaction progress by Thin Layer Chromatography (TLC). - Too High: Exceeding the optimal temperature range (e.g., >90°C) can lead to the formation of side products or degradation of the desired product. If side products are observed on TLC, consider lowering the reaction temperature. |
| LY-02 | Impure Starting Materials | - Ensure the purity of 2-amino-4-methylphenol and triethyl orthoformate. Impurities can interfere with the reaction and lead to the formation of byproducts.[1] Consider recrystallizing or distilling the starting materials if purity is questionable. |
| LY-03 | Inactive Catalyst | - The p-toluenesulfonic acid (TSA) catalyst can lose activity if improperly stored. Use a fresh batch of catalyst to ensure efficient reaction catalysis. |
| LY-04 | Insufficient Reaction Time | - The reaction may not have reached completion. Monitor the reaction's progress using TLC. If starting material is still present after the recommended reaction time, extend the duration and continue monitoring. |
| LY-05 | Formation of Side Products | - Besides temperature-related side products, other byproducts can form. The nature of these depends on the specific impurities present. Optimizing the stoichiometry of the reactants can sometimes minimize side product formation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The recommended reaction temperature for the synthesis of this compound from 2-amino-4-methylphenol and triethyl orthoformate, catalyzed by p-toluenesulfonic acid, is in the range of 80-90°C.[1]
Q2: How does reaction temperature specifically affect the yield of this compound?
Q3: What are the potential side products if the reaction temperature is not properly managed?
A3: Although the search results do not specify side products for this particular reaction, based on the reactants, potential side products could include:
-
Unreacted Starting Materials: If the temperature is too low or the reaction time is too short.
-
Polymerization Products: At excessively high temperatures, the starting materials or intermediates may polymerize.
-
Orthoformate-related byproducts: Incomplete reaction with triethyl orthoformate could lead to other intermediates.
Q4: How can I monitor the progress of the reaction to optimize the temperature and time?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction.[1] By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product spot. This allows for real-time assessment and adjustment of the reaction conditions.
Quantitative Data on Reaction Conditions
The following table summarizes the recommended reaction conditions for the synthesis of this compound.
| Parameter | Recommended Value/Range | Notes |
| Reactants | 2-amino-4-methylphenol, Triethyl orthoformate | --- |
| Catalyst | p-Toluenesulfonic acid (TSA) | 1 mol% |
| Reaction Temperature | 80-90 °C | Critical for optimal yield |
| Reaction Time | Varies (monitor by TLC) | --- |
| Solvent | Chloroform (for workup) | The reaction can be run neat. |
Experimental Protocol
Synthesis of this compound
This protocol is based on the reaction of 2-amino-4-methylphenol with triethyl orthoformate.
Materials:
-
2-amino-4-methylphenol (o-amino-p-toluol)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (TSA)
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-amino-4-methylphenol (1 mmol) and triethyl orthoformate (1.1 mmol).
-
Add p-toluenesulfonic acid (1 mol%) as a catalyst to the mixture.
-
Stir the reaction mixture and heat it to a temperature between 80-90°C.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with chloroform (10 mL).
-
Remove the catalyst by filtration.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[1]
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Avoiding polymerization during the synthesis of benzoxazoles
Technical Support Center: Benzoxazole Synthesis
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions (FAQs) to mitigate and avoid polymerization during the synthesis of benzoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polymerization during benzoxazole synthesis?
A1: Polymerization is a common side reaction in benzoxazole synthesis, often leading to low yields and difficult purification. The primary causes include:
-
Self-Condensation of 2-Aminophenol: 2-aminophenol can self-condense or polymerize, a reaction that is particularly favored by high temperatures or highly acidic or basic conditions.[1]
-
Reaction Conditions: Non-optimal conditions such as excessive temperature, prolonged reaction times, or an inappropriate solvent can promote the formation of polymeric byproducts.[1][2]
-
Starting Material Purity: The presence of impurities in the starting materials, especially in 2-aminophenol, can initiate or catalyze polymerization.[1][2]
-
Air and Moisture Sensitivity: 2-aminophenols are susceptible to air oxidation, which can lead to the formation of colored impurities and degradation products that may contribute to polymerization.[1]
Q2: My reaction mixture has turned into a dark, viscous, or tar-like substance. What does this indicate and what should I do?
A2: A dark and viscous or tarry reaction mixture is a strong indicator that significant polymerization has occurred. This happens when starting materials or intermediates react with each other to form long, high-molecular-weight chains instead of the desired benzoxazole product.
If you encounter this, it is recommended to stop the reaction and re-evaluate your protocol. Focus on the troubleshooting steps outlined below, particularly temperature control, purity of reagents, and ensuring an inert atmosphere.[1] Attempting to isolate the product from a fully polymerized mixture is often futile and can result in significant product loss.[2]
Q3: How does temperature control help in preventing polymerization?
A3: Temperature is a critical factor. While sufficient heat is needed to overcome the activation energy for the cyclization reaction, excessive temperatures can accelerate undesirable side reactions, including polymerization.[1] For instance, some solvent-free reactions may require temperatures up to 130°C to achieve good yields, but going significantly higher can be detrimental.[1][3] It is crucial to carefully control the temperature, often by incrementally increasing it while monitoring the reaction's progress via Thin Layer Chromatography (TLC).[1]
Q4: Can the choice of catalyst influence the formation of polymeric byproducts?
A4: Yes, the choice of catalyst is pivotal. An appropriate catalyst can significantly improve reaction selectivity and yield, thereby minimizing side product formation, including polymers.[2][4] Various catalysts, from Brønsted and Lewis acids to metal-based and nanocatalysts, have been employed.[3][5][6] For example, using a Brønsted acidic ionic liquid gel has been shown to afford excellent yields under controlled temperatures, suggesting a cleaner reaction pathway.[3] It is also vital to ensure the catalyst is active and, if necessary, freshly activated, as catalyst deactivation can stall the desired reaction and allow side reactions to dominate.[1][2]
Q5: What is the importance of an inert atmosphere in this synthesis?
A5: Using an inert atmosphere, such as nitrogen or argon, is crucial, especially because 2-aminophenol and some reaction intermediates are sensitive to oxygen.[1] Air oxidation can lead to degradation and the formation of byproducts that not only contaminate the final product but can also initiate polymerization pathways.[1][2] Conducting the reaction under an inert atmosphere helps to preserve the integrity of the reactants and intermediates, leading to a cleaner reaction and higher yield of the desired benzoxazole.[1]
Troubleshooting Guide: Polymerization Issues
This table summarizes common issues related to polymerization and provides actionable solutions.
| Symptom | Possible Cause | Recommended Action(s) |
| Reaction mixture becomes dark and viscous; yield is very low. | Polymerization of starting materials or intermediates.[2] | • Verify Reagent Purity: Use high-purity 2-aminophenol and corresponding reagents. Consider recrystallization or distillation if purity is questionable.[1] • Control Temperature: Avoid excessive heat. Incrementally increase temperature and monitor via TLC.[1] • Use an Inert Atmosphere: Conduct the reaction under nitrogen or argon to prevent oxidation.[1] |
| TLC shows multiple spots and streaking, with little product formation. | Competing side reactions and product degradation.[2] | • Optimize Stoichiometry: Ensure the molar ratios of reactants are correct to avoid excesses that could lead to side reactions.[2] • Re-evaluate Catalyst: Check catalyst activity and loading. A different catalyst might offer better selectivity.[2][4] |
| Reaction stalls and does not proceed to completion. | Insufficient activation energy or catalyst deactivation.[1] | • Gradual Temperature Increase: Cautiously increase the reaction temperature while monitoring for byproduct formation.[1] • Add Fresh Catalyst: If using a recyclable catalyst, its activity may have diminished. Adding a fresh portion may restart the reaction.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzoxazole via Condensation (Low-Temperature Method)
This protocol for the reaction between 2-aminophenol and benzaldehyde is optimized to minimize polymerization by maintaining controlled temperature conditions.
Materials:
-
2-Aminophenol (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Brønsted Acidic Ionic Liquid (BAIL) gel catalyst
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus with magnetic stirring
Procedure:
-
Setup: Assemble a clean, dry reaction flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: Add 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the BAIL gel catalyst to the flask.
-
Reaction: Heat the mixture to 130°C and stir for 5 hours under solvent-free conditions.[3]
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC. Look for the disappearance of starting materials and the appearance of the product spot.[1]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The catalyst can often be recovered for reuse.[3]
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the 2-phenylbenzoxazole.[2]
Visual Guides
Logical Workflow for Troubleshooting Polymerization
Caption: A troubleshooting workflow for diagnosing and resolving polymerization issues.
Reaction Pathways in Benzoxazole Synthesis
Caption: Desired reaction pathway versus the undesired polymerization side reaction.
References
Technical Support Center: Strategies for Purifying Polar Benzoxazole Derivatives
Welcome to the technical support center for the purification of polar benzoxazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify a newly synthesized polar benzoxazole derivative?
A1: The recommended initial approach is to first assess the crude product's purity and characteristics by Thin Layer Chromatography (TLC). Based on the TLC results, you can decide on the most suitable primary purification technique. For many polar benzoxazole derivatives, flash column chromatography on silica gel is a common starting point. If the compound is highly polar and shows poor mobility on silica, reversed-phase chromatography or recrystallization should be considered.
Q2: My polar benzoxazole derivative streaks badly on a silica TLC plate. What does this indicate and how can I fix it?
A2: Streaking on a silica TLC plate, which is slightly acidic, is a common issue with polar compounds, especially those containing basic nitrogen atoms like benzoxazoles. This indicates a very strong interaction with the stationary phase. To resolve this, you can try the following:
-
Add a Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (1-3%) or ammonia solution, into your eluent to neutralize the acidic sites on the silica gel, which should result in sharper spots.
-
Adjust Solvent Polarity: While counterintuitive, an overly polar solvent system can sometimes contribute to streaking. Experiment with different solvent systems of varying polarities to find an optimal balance.
-
Change the Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina, or using reversed-phase TLC plates.
Q3: My polar benzoxazole derivative won't crystallize from any solvent I've tried. What are my options?
A3: If your compound is resistant to crystallization, appearing as a persistent oil or low-melting solid, you have several alternatives:
-
Column Chromatography: This is the most common alternative to crystallization. Depending on the polarity of your compound, you can use normal-phase (silica or alumina) or reversed-phase (C18) chromatography.
-
Solvent System Exploration: Don't give up on crystallization too quickly. A systematic screening of a wide range of solvents and solvent mixtures is crucial. Sometimes, a binary or even ternary solvent system is required. Techniques like slow evaporation, vapor diffusion, or using an anti-solvent can induce crystallization.
-
Salt Formation: If your benzoxazole derivative has a basic nitrogen, you can try forming a salt (e.g., hydrochloride or sulfate). Salts often have very different crystallization properties than the freebase and may crystallize more readily.
Q4: How can I remove highly polar impurities from my polar benzoxazole derivative?
A4: Removing highly polar impurities can be challenging. Here are a few strategies:
-
Aqueous Wash: If your desired compound has moderate polarity and is soluble in an organic solvent, you can perform an aqueous wash to remove highly polar, water-soluble impurities. Adjusting the pH of the aqueous layer can further enhance the separation of acidic or basic impurities.
-
Normal-Phase Chromatography with a Polar Eluent: Using a highly polar eluent system (e.g., dichloromethane/methanol or even with a small percentage of water or acetic acid) in normal-phase chromatography can help to elute your polar product while potentially leaving the more polar impurities adsorbed to the stationary phase.
-
Reversed-Phase Chromatography: This technique is often ideal for separating polar compounds. The highly polar impurities will elute first in the polar mobile phase, allowing for the retention and subsequent elution of your desired, slightly less polar, benzoxazole derivative.
-
Recrystallization: A carefully chosen solvent system for recrystallization can leave the highly polar impurities dissolved in the mother liquor while your desired compound crystallizes out.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of polar benzoxazole derivatives.
Issue 1: The compound does not move from the baseline in normal-phase column chromatography.
Possible Cause: The eluent is not polar enough to displace the highly polar benzoxazole derivative from the silica gel.
Solution:
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. For instance, if you are using an ethyl acetate/hexane system, increase the proportion of ethyl acetate.
-
Switch to a More Polar Solvent System: If increasing the polarity of your current system is ineffective, switch to a stronger eluent system. Common choices for polar compounds include:
-
Dichloromethane/Methanol (start with 1-5% methanol and increase as needed).
-
Ethyl Acetate/Methanol.
-
For very polar basic compounds, a mixture of dichloromethane with 1-10% of a 10% solution of ammonium hydroxide in methanol can be effective.
-
-
Consider Reversed-Phase Chromatography: If the compound is still immobile in highly polar normal-phase systems, it is a strong candidate for reversed-phase chromatography.
Issue 2: The compound elutes too quickly (at the solvent front) in reversed-phase HPLC.
Possible Cause: The compound is too polar to be sufficiently retained on the non-polar stationary phase with the current mobile phase.
Solution:
-
Increase the Polarity of the Mobile Phase: In reversed-phase chromatography, increasing the polarity of the mobile phase increases retention. This is typically achieved by increasing the percentage of the aqueous component (e.g., water or buffer).
-
Use a More Retentive Stationary Phase: If possible, switch to a column with a higher carbon load (e.g., C18 instead of C8) or a different chemistry, such as a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds.
-
Adjust the pH of the Mobile Phase: For ionizable benzoxazole derivatives, adjusting the pH of the mobile phase can significantly impact retention. For basic benzoxazoles, using a slightly basic mobile phase (e.g., pH 8) can neutralize the compound, making it less polar and more retentive. Conversely, for acidic derivatives, a lower pH will have a similar effect.
-
Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases or tetrabutylammonium salts for acids) to the mobile phase can form a neutral ion pair with your charged analyte, increasing its retention on the reversed-phase column.
Issue 3: The compound "oils out" during recrystallization instead of forming crystals.
Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.
Solution:
-
Re-dissolve and Cool Slowly: Heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Change the Solvent System: Choose a solvent or solvent mixture with a lower boiling point. Alternatively, use a solvent pair where the compound is highly soluble in one solvent and poorly soluble in the other. Dissolve the compound in a minimum amount of the "good" hot solvent and then slowly add the "bad" solvent until the solution becomes turbid. Then, allow it to cool slowly.
-
Further Purify the Crude Material: Oiling out can be caused by a high concentration of impurities. It may be necessary to first purify the compound by column chromatography to a higher degree of purity before attempting recrystallization.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization. Adding a tiny seed crystal of the pure compound can also initiate crystal growth.
Data Presentation
The following tables provide representative data for the purification of polar benzoxazole derivatives. The actual yields and purity will vary depending on the specific compound, the nature of the impurities, and the precise experimental conditions.
Table 1: Comparison of Purification Methods for a Hypothetical Hydroxylated Benzoxazole Derivative.
| Purification Method | Typical Yield (%) | Purity by HPLC (%) | Notes |
| Flash Chromatography (Silica Gel, DCM/MeOH gradient) | 60-85% | >95% | Good for removing less polar and some moderately polar impurities. |
| Reversed-Phase HPLC (C18, Water/Acetonitrile gradient) | 40-70% | >99% | Excellent for achieving high purity, especially for removing polar impurities. |
| Recrystallization (Ethanol/Water) | 70-90% | >98% | Effective if a suitable solvent system is found; good for large-scale purification. |
Table 2: Common Solvent Systems for Column Chromatography of Polar Benzoxazole Derivatives.
| Chromatography Mode | Stationary Phase | Common Eluent Systems (in order of increasing polarity) |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Ethyl Acetate, Dichloromethane/Methanol, Ethyl Acetate/Methanol |
| Normal-Phase (with modifier) | Silica Gel | Dichloromethane/Methanol with 1% Acetic Acid (for acidic compounds), Dichloromethane/Methanol with 1% Triethylamine (for basic compounds) |
| Reversed-Phase | C18 Silica | Water/Acetonitrile, Water/Methanol, Buffer/Acetonitrile, Buffer/Methanol |
Experimental Protocols
Protocol 1: Detailed Methodology for Flash Column Chromatography of a Polar Benzoxazole Derivative
This protocol describes a general procedure for the purification of a polar benzoxazole derivative using normal-phase flash column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized flash chromatography column based on the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Ensure the silica bed is well-compacted and free of air bubbles.
2. Sample Preparation and Loading:
-
Dissolve the crude polar benzoxazole derivative in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).
-
In a separate flask, add a small amount of silica gel (2-3 times the weight of the crude product).
-
Add the solution of the crude product to the silica gel and evaporate the solvent under reduced pressure until a free-flowing powder is obtained (dry loading).
-
Carefully add the dry-loaded sample to the top of the packed column.
3. Elution:
-
Begin elution with the initial, less polar solvent system determined by TLC analysis (e.g., 100% Dichloromethane).
-
Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., Methanol). A typical gradient might be from 0% to 10% Methanol in Dichloromethane.
-
Collect fractions of a suitable volume.
4. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified polar benzoxazole derivative.
Protocol 2: Detailed Methodology for Recrystallization of a Polar Benzoxazole Derivative
This protocol provides a step-by-step guide for the recrystallization of a polar benzoxazole derivative from a single solvent.
1. Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the test tube. The compound should completely dissolve.
-
Allow the test tube to cool to room temperature and then in an ice bath. A good amount of crystalline solid should form. Ethanol, methanol, acetone, or mixtures with water are often good starting points for polar benzoxazoles.[1][2][3]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
3. Cooling and Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
4. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Allow the crystals to dry completely under vacuum or in a desiccator.
Mandatory Visualization
References
Validation & Comparative
A Spectroscopic Duel: Unraveling the Structural Nuances of 5-Methylbenzoxazole and 2-Methylbenzoxazole
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In this comparative guide, we delve into the spectroscopic characteristics of two closely related benzoxazole isomers: 5-Methylbenzoxazole and 2-Methylbenzoxazole. By examining their distinct signatures across various analytical techniques, we illuminate the subtle yet significant impact of methyl group positioning on their physicochemical properties.
This guide presents a side-by-side comparison of their nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and photophysical data. While extensive experimental data is available for 2-Methylbenzoxazole, the photophysical properties of this compound are less documented in readily available literature. Therefore, the comparison in that domain will be more general, drawing upon the established behavior of substituted benzoxazoles.
Structural and Spectroscopic Data at a Glance
The seemingly minor shift of a methyl group from the 2-position to the 5-position on the benzoxazole core induces noticeable differences in their spectroscopic profiles. These differences are crucial for unambiguous identification and for predicting the molecules' behavior in various chemical environments.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | 7.29 | s | 2H |
| 7.16 | d | 1H | |
| 7.00 | s | 1H | |
| 6.75 | d | 1H | |
| 2.30 | s | 3H (CH₃) | |
| 2-Methylbenzoxazole | 7.67 | d | Aromatic H |
| 7.64 | d | Aromatic H | |
| 7.35 | t | Aromatic H | |
| 7.34 | t | Aromatic H | |
| 2.58 | s | 3H (CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 162.89, 146.09, 143.78, 132.47, 120.46, 115.69, 107.80, 21.10 | Aromatic C, CH₃ |
| 2-Methylbenzoxazole | Data not available in DMSO-d₆ |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₈H₇NO | 133.15 | Predicted data |
| 2-Methylbenzoxazole | C₈H₇NO | 133.15 | 133 (M+), 105, 92, 78, 64, 63 |
Table 4: Photophysical Data
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent |
| This compound | Not available | Not available | Not available | - |
| 2-Methylbenzoxazole | 276.5 | ~350 | 0.05 | Cyclohexane |
Deciphering the Spectroscopic Signatures
The positioning of the methyl group significantly influences the electronic environment of the benzoxazole system, which is reflected in their respective spectra.
In the ¹H NMR of this compound, the methyl protons appear at a characteristic chemical shift of 2.30 ppm. The aromatic protons exhibit a more complex splitting pattern due to the asymmetry introduced by the methyl group at the 5-position. In contrast, the ¹H NMR of 2-Methylbenzoxazole shows a downfield shift for the methyl protons (2.58 ppm), and the aromatic protons display a more symmetrical pattern.
The mass spectra of both isomers are expected to show a molecular ion peak at m/z 133. However, the fragmentation patterns will differ due to the different substitution patterns, providing a clear method for their distinction. For 2-Methylbenzoxazole, characteristic fragments are observed at m/z 105, 92, and 78.
Regarding their photophysical properties, 2-Methylbenzoxazole exhibits an absorption maximum in the UV region and fluoresces in the violet-blue region, albeit with a relatively low quantum yield. While specific experimental data for this compound is scarce, it is expected to also absorb in the UV region and exhibit fluorescence. The position of the methyl group is likely to influence the absorption and emission maxima, as well as the quantum yield, due to its effect on the electronic distribution and vibrational modes of the molecule.
Visualizing the Difference
To better understand the structural disparity and a typical workflow for their analysis, the following diagrams are provided.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of methylbenzoxazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified methylbenzoxazole isomer in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. A greater number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Employ electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
UV-Visible Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent, such as cyclohexane, in a quartz cuvette. The concentration should be adjusted to have an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects in fluorescence measurements.
-
Absorption Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer, scanning a wavelength range from approximately 200 nm to 400 nm.
-
Fluorescence Measurement: Use a spectrofluorometer to record the fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum determined from the UV-Vis spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Conclusion
The spectroscopic comparison of this compound and 2-Methylbenzoxazole reveals that the position of the methyl group has a discernible impact on their spectral properties. While both isomers share the same molecular formula and weight, their unique NMR and mass spectral fragmentation patterns allow for their confident differentiation. The subtle electronic and steric effects of the methyl group's location are expected to also influence their photophysical behavior, highlighting the importance of comprehensive spectroscopic analysis in the characterization of isomeric compounds for applications in drug discovery and materials science. Further investigation into the experimental photophysical properties of this compound would provide a more complete comparative picture.
A Comparative Analysis of the Biological Activities of 5-Methylbenzoxazole and Other Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the biological properties of 5-Methylbenzoxazole and other substituted benzoxazoles, supported by experimental data from various studies. The objective is to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Antimicrobial and Antifungal Activity
Benzoxazole derivatives have been extensively investigated for their potential to combat microbial and fungal infections. The introduction of different substituents on the benzoxazole ring system significantly influences their spectrum of activity and potency.
A study on 2,5-disubstituted benzoxazoles revealed that these compounds exhibit a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 7.8 to 250 µg/mL against various microorganisms.[1] For instance, certain 5-methyl-2-(2,4-disubstituted phenyl) benzoxazoles have shown notable antibacterial activity against Staphylococcus aureus with MIC values of 12.5 µg/mL.[2] Another compound from this series demonstrated significant activity against Pseudomonas aeruginosa with a MIC value of 25 µg/mL.[2]
In terms of antifungal activity, a 5-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative was found to be more active than other synthesized compounds against Candida albicans, with a MIC value of 12.5 µg/mL.[2] Another study on 2,5-disubstituted benzoxazoles reported promising activity against a drug-resistant isolate of C. albicans with a MIC of 16 µg/mL.[3][4]
Table 1: Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans | Reference |
| 5-Methyl-2-(2,4-disubstituted phenyl) benzoxazole (4b, 4c) | 12.5 | - | - | [2] |
| 5-Methyl-2-(2,4-disubstituted phenyl) benzoxazole (5a) | - | 25 | - | [2] |
| 5-Methyl-2-(2,4-disubstituted phenyl) benzoxazole (4c) | - | - | 12.5 | [2] |
| 2,5-disubstituted benzoxazole (Compound 11) | - | - | Potent (one dilution less than fluconazole) | [1] |
| 2,5-disubstituted benzoxazole (M1) | 32-256 | 32-256 | 64 (isolate: 16) | [3][4] |
Anticancer Activity
The anticancer potential of benzoxazole derivatives is a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Several studies have highlighted the role of benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5][6][7][8][9] For example, a series of novel benzoxazole derivatives showed potent VEGFR-2 inhibitory activity, with the most active compound (12l) exhibiting an IC50 of 97.38 nM.[6][9] This compound also displayed significant anti-proliferative activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 10.50 µM and 15.21 µM, respectively.[6][9] Another study identified a benzoxazole derivative (8d) with even more potent VEGFR-2 inhibition (IC50 = 0.0554 µM) and anti-proliferative activity against MCF-7, HCT116 (colon cancer), and HepG2 cell lines (IC50 values of 3.43, 2.79, and 2.43 µM, respectively).[5]
Benzoxazole-clubbed 2-pyrrolidinone derivatives have been investigated as inhibitors of monoacylglycerol lipase (MAGL), a potential target in cancer therapy.[10] Two compounds from this series, a 4-NO2 derivative (19) and a 4-SO2NH2 derivative (20), were found to be highly potent MAGL inhibitors with IC50 values of 8.4 and 7.6 nM, respectively.[10] These compounds also exhibited good anticancer activity against the SNB-75 cell line of CNS cancer.[10]
Table 2: Comparative Anticancer Activity (IC50 values)
| Compound/Derivative | Cancer Cell Line | Target | IC50 | Reference |
| Benzoxazole derivative (12l) | HepG2 | VEGFR-2 | 10.50 µM | [6][9] |
| Benzoxazole derivative (12l) | MCF-7 | VEGFR-2 | 15.21 µM | [6][9] |
| Benzoxazole derivative (8d) | MCF-7 | VEGFR-2 | 3.43 µM | [5] |
| Benzoxazole derivative (8d) | HCT116 | VEGFR-2 | 2.79 µM | [5] |
| Benzoxazole derivative (8d) | HepG2 | VEGFR-2 | 2.43 µM | [5] |
| Benzoxazole-pyrrolidinone (19) | SNB-75 | MAGL | 8.4 nM | [10] |
| Benzoxazole-pyrrolidinone (20) | SNB-75 | MAGL | 7.6 nM | [10] |
| Benzimidazolyl-triazolotriazine (8e) | HepG2 | RTK | 5.13 µM | [11] |
| Benzofuran–oxadiazole (5d) | A549 (Lung) | - | 6.3 µM | [12] |
Anti-inflammatory Activity
Benzoxazole derivatives have also demonstrated significant anti-inflammatory properties.[13] Their mechanisms of action can involve the inhibition of pro-inflammatory cytokines and enzymes.
In vivo studies using the carrageenan-induced paw edema model in rats, a classic test for acute inflammation, have also confirmed the anti-inflammatory potential of benzoxazole derivatives.[16][17][18][19][20][21] A series of methyl 2-(arylideneamino) benzoxazole -5-carboxylate derivatives showed significant reduction in inflammation, comparable to the standard drug Diclofenac Sodium.[19]
Table 3: Comparative Anti-inflammatory Activity
| Compound/Derivative | Assay | Target | IC50 / % Inhibition | Reference |
| Benzoxazolone derivative (3d) | IL-6 inhibition | MD2 | 5.43 µM | [14][15] |
| Benzoxazolone derivative (3g) | IL-6 inhibition | MD2 | 5.09 µM | [14][15] |
| Methyl 2-(arylideneamino) benzoxazole -5-carboxylate derivatives (SH1-SH3, SH6-SH8) | Carrageenan-induced paw edema | - | Significant reduction in inflammation | [19] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25][26]
Materials:
-
Test microorganisms
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Test compounds and standard antibiotics
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of Compounds: The test compounds and standard antibiotics are serially diluted in the broth medium directly in the microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC determination.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[27][28][29][30]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT assay.
Carrageenan-Induced Paw Edema Assay
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[16][17][20][21]
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (1% in saline)
-
Test compounds and standard anti-inflammatory drug (e.g., Diclofenac Sodium)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimatization and Grouping: Animals are acclimatized to the laboratory conditions and divided into control and treatment groups.
-
Compound Administration: The test compounds and the standard drug are administered to the respective groups, typically orally or intraperitoneally, at a specific time before the carrageenan injection.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The volume of the paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
Data Analysis: The percentage of inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.
Caption: Carrageenan-induced paw edema workflow.
Signaling Pathways
VEGFR-2 Signaling Pathway in Angiogenesis
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Many benzoxazole derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of VEGFR-2.
Caption: Inhibition of VEGFR-2 signaling.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response.[31][32] The inhibition of this pathway is a key mechanism for the anti-inflammatory activity of some benzoxazole derivatives.
Caption: Inhibition of NF-κB signaling.
References
- 1. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. medicinescience.org [medicinescience.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. inotiv.com [inotiv.com]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 27. researchhub.com [researchhub.com]
- 28. benchchem.com [benchchem.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. researchgate.net [researchgate.net]
- 32. Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of a Newly Synthesized 5-Methylbenzoxazole Derivative: A Comparative Spectroscopic Guide
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the structure of a newly synthesized 5-Methylbenzoxazole derivative. By comparing experimental data with known standards and potential isomers, this document outlines the critical spectroscopic and analytical techniques necessary for unambiguous structure elucidation. Detailed experimental protocols and data interpretation are provided to ensure accurate and reliable results.
Comparative Analysis of Spectroscopic Data
The definitive identification of a newly synthesized compound relies on a thorough analysis of its spectroscopic data. This section compares the expected data for a hypothetical newly synthesized this compound with that of the established data for this compound and a potential isomeric impurity, 7-Methylbenzoxazole. The formation of the 7-methyl isomer is a possibility during synthesis from 4-methyl-2-aminophenol if cyclization occurs at the alternative ortho position to the hydroxyl group.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) Comparison
| Proton Assignment | Expected Chemical Shift (δ ppm) for this compound | Hypothetical "New" this compound Derivative (δ ppm) | 7-Methylbenzoxazole (Isomeric Impurity) (δ ppm) |
| H2 | ~7.9 | 7.92 (s, 1H) | ~8.0 |
| H4 | ~7.6 | 7.61 (s, 1H) | ~7.2 |
| H6 | ~7.1 | 7.12 (d, J=8.0 Hz, 1H) | ~7.0 |
| H7 | ~7.4 | 7.43 (d, J=8.0 Hz, 1H) | - |
| 5-CH₃ | ~2.4 | 2.45 (s, 3H) | - |
| 7-CH₃ | - | - | ~2.5 |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) Comparison
| Carbon Assignment | Expected Chemical Shift (δ ppm) for this compound | Hypothetical "New" this compound Derivative (δ ppm) | 7-Methylbenzoxazole (Isomeric Impurity) (δ ppm) |
| C2 | ~152 | 152.1 | ~151 |
| C3a | ~149 | 149.3 | ~148 |
| C4 | ~110 | 110.2 | ~120 |
| C5 | ~134 | 134.5 | ~118 |
| C6 | ~125 | 125.0 | ~124 |
| C7 | ~120 | 120.1 | ~132 |
| C7a | ~141 | 141.2 | ~140 |
| 5-CH₃ | ~21 | 21.3 | - |
| 7-CH₃ | - | - | ~16 |
Table 3: FT-IR and Mass Spectrometry Data Comparison
| Analysis | Expected Data for this compound | Hypothetical "New" this compound Derivative |
| FT-IR (cm⁻¹) | ~1620 (C=N str.), ~1580 (C=C str.), ~1240 (C-O-C str.) | 1622, 1581, 1245 |
| HRMS (m/z) | [M]+ at 133.0528 | [M]+ at 133.0530 |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Obtain the carbon spectrum with proton decoupling. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FT-IR spectrometer.
-
Instrumentation: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.
X-ray Crystallography
For absolute structure confirmation, single-crystal X-ray diffraction is the gold standard.[1][2]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final structural model.
Visualizing the Validation Workflow and Biological Context
Graphical representations of the experimental workflow and the potential biological relevance of the synthesized compound can provide valuable context for researchers.
Many benzoxazole derivatives have shown promising biological activity, including the inhibition of key signaling pathways implicated in cancer. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for angiogenesis.
References
5-Methylbenzoxazole in Drug Design: A Comparative Guide to a Privileged Scaffold
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutics. Among the myriad of options, the 5-methylbenzoxazole moiety has emerged as a versatile and promising scaffold, demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the this compound scaffold against other common heterocyclic systems in drug design, supported by experimental data, detailed protocols, and pathway visualizations.
The benzoxazole ring system, a fusion of benzene and oxazole rings, is a prominent feature in many biologically active compounds. The introduction of a methyl group at the 5-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby impacting its pharmacokinetic and pharmacodynamic profile. This strategic modification has been exploited to generate derivatives with potent antimicrobial and anticancer activities.
Comparative Analysis of Biological Activity
To provide a clear comparison, the following tables summarize the quantitative data from various studies, showcasing the performance of this compound derivatives against other heterocyclic scaffolds.
Antimicrobial Activity
The this compound scaffold has been incorporated into compounds exhibiting significant antibacterial and antifungal properties. The following table compares the Minimum Inhibitory Concentration (MIC) values of this compound derivatives with other heterocyclic compounds against various microbial strains.
| Heterocyclic Scaffold | Compound Example | Target Organism | MIC (µg/mL) | Reference |
| This compound | 5-methyl-2-(p-chlorobenzyl)benzoxazole | Pseudomonas aeruginosa | 25 | [1] |
| This compound | 5-methyl-2-(2,4-dichlorophenyl)benzoxazole | Staphylococcus aureus | 12.5 | [1] |
| This compound | 5-methyl-2-(p-chlorobenzyl)benzoxazole | Candida albicans | 6.25 | [2] |
| Benzimidazole | 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole | Candida albicans | - | [3] |
| Benzothiazole | 2-amino-6-adamantyl-4-methyl-benzothiazole derivative | Escherichia coli | 0.20-0.50 (mg/mL) | [4] |
| Triazole | 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | Escherichia coli | 5 | [5] |
| Tetrazole | Imide-tetrazole derivative | Staphylococcus aureus | 0.8-3.2 | [6] |
| Oxadiazole | 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole | Staphylococcus aureus (MRSA) | - | [7] |
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL). Lower values indicate higher potency. Please note that direct comparisons are limited by variations in experimental conditions across studies.
Anticancer Activity
In the realm of oncology, this compound derivatives have shown promise as potent cytotoxic agents against various cancer cell lines. A key target for some of these derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
| Heterocyclic Scaffold | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 2-(3-chlorophenyl)-5-methyl-N-(4-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)phenyl)benzo[d]oxazol-6-carboxamide | HepG2 (Liver) | 10.50 | [8] |
| This compound | 2-(3-chlorophenyl)-5-methyl-N-(4-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)phenyl)benzo[d]oxazol-6-carboxamide | MCF-7 (Breast) | 15.21 | [8] |
| This compound | 2-(4-methoxyphenyl)-5-methylbenzoxazole | MCF-7 (Breast) | 12 | [9] |
| This compound | 2-(1H-benzo[d]imidazol-2-yl)-5-methylbenzo[d]oxazole | HepG2 (Liver) | 17.9 | [9] |
| Benzimidazole | 2-(1H-benzo[d]imidazol-2-yl)-3-(6-(2,4-dichlorophenyl)-[1][10][11]triazolo[3,4-b][1][9][11]thiadiazol-3-yl) propan-1-one | - | 0.20–2.58 | [3] |
| Benzothiazole | Thiophene based acetamide benzothiazole derivative | MCF-7 (Breast) | 24.15 | [12] |
| Oxadiazole | 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | HepG2 (Liver) | 1.2 ± 0.2 | [13] |
| Triazole | 3-isocyanato-1,5-diphenyl-1H-1,2,4-triazole derivative | - | 0.026 | [14] |
Table 2: Comparative Anticancer Activity (IC50 in µM). Lower values indicate higher potency. The data highlights the potential of this compound derivatives as effective anticancer agents.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided in DOT language for Graphviz.
VEGFR-2 Signaling Pathway
Many this compound derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the anticancer activity of newly synthesized compounds using the MTT assay.
Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies evaluating the anticancer activity of benzoxazole derivatives[9][10].
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 to 3 x 10^4 cells/mL and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
2. Compound Treatment:
-
Stock solutions of the test compounds (e.g., this compound derivatives) are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for an additional 48-72 hours.[9]
3. MTT Assay:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[9]
-
The plates are incubated for another 4 hours at 37°C.[9]
-
The medium containing MTT is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[9]
4. Data Analysis:
-
The absorbance is measured at 540 nm or 570 nm using a microplate reader.[9]
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the methods used for evaluating the antimicrobial activity of heterocyclic compounds[1][4][15].
1. Preparation of Inoculum:
-
Bacterial or fungal strains are grown on appropriate agar plates.
-
A suspension of the microorganism is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
2. Broth Microdilution:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
3. Incubation:
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[15]
4. Determination of MIC:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzoxazole core and at the 2-position.
-
Impact of the 5-Methyl Group: The presence of the methyl group at the 5-position generally enhances lipophilicity, which can improve cell membrane permeability and target engagement. However, it can also influence metabolic stability. Compared to unsubstituted benzoxazoles, 5-methyl substitution has been shown to be favorable for certain biological activities. For instance, in a study on benzoxazole derivatives as VEGFR-2 inhibitors, compounds with a 5-methyl substituent exhibited potent anticancer activity.[8]
-
Substituents at the 2-Position: The substituent at the 2-position of the benzoxazole ring plays a crucial role in determining the specific biological activity and potency.
-
Antimicrobial Activity: Aryl and substituted aryl groups at the 2-position have been shown to be important for antibacterial and antifungal activity. For example, a 2-(p-chlorobenzyl) substituent on the this compound core resulted in significant activity against Pseudomonas aeruginosa and Candida albicans.[1][2]
-
Anticancer Activity: For anticancer activity targeting VEGFR-2, bulky and hydrophobic groups at the 2-position, often containing additional heterocyclic moieties or substituted phenyl rings, have demonstrated high potency. The specific substitution pattern on these appended rings is critical for optimizing interactions with the target enzyme.[8][10]
-
Pharmacokinetic Profile
While comprehensive pharmacokinetic data for a wide range of this compound derivatives is not extensively available in the public domain, some general trends can be inferred from studies on benzoxazoles and related heterocyclic scaffolds.
-
Absorption and Distribution: The lipophilic nature of the benzoxazole core, often enhanced by the 5-methyl group, can contribute to good oral absorption and distribution into tissues. However, this can also lead to higher plasma protein binding.
-
Metabolism: Benzoxazole derivatives are generally subject to metabolism by cytochrome P450 enzymes. The position and nature of substituents can significantly influence the rate and pathways of metabolism, affecting the compound's half-life and potential for drug-drug interactions.
-
Excretion: Metabolites of benzoxazole derivatives are typically excreted through renal and/or biliary routes.
In comparison, benzimidazole derivatives are known to undergo extensive first-pass metabolism in the liver, which can result in low to moderate oral bioavailability (2% to 60%).[16] This highlights a potential advantage of the benzoxazole scaffold, where appropriate substitutions might lead to a more favorable pharmacokinetic profile.
Conclusion
The this compound scaffold represents a valuable and versatile platform in drug design, offering a favorable balance of structural rigidity, synthetic accessibility, and a wide range of biological activities. The available data suggests that this compound derivatives can exhibit potent antimicrobial and anticancer activities, in some cases comparable or superior to compounds based on other heterocyclic scaffolds like benzimidazoles and benzothiazoles. The ability to readily modify the 2-position of the benzoxazole ring allows for fine-tuning of the pharmacological profile and optimization of structure-activity relationships.
While direct, head-to-head comparative studies with a broad range of heterocyclic scaffolds are still needed to definitively establish superiority in all therapeutic areas, the existing evidence strongly supports the continued exploration and development of this compound-based compounds as promising candidates for novel therapeutics. Future research should focus on comprehensive pharmacokinetic and in vivo efficacy studies to translate the in vitro potential of these compounds into clinical applications.
References
- 1. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plasma concentrations of 5-fluorouracil and its metabolites in colon cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of different synthetic routes to 5-Methylbenzoxazole
For Researchers, Scientists, and Drug Development Professionals
The 5-methylbenzoxazole scaffold is a privileged structural motif in medicinal chemistry and materials science, necessitating efficient and scalable synthetic strategies. This guide provides a comparative analysis of common synthetic routes to this compound, primarily starting from 2-amino-4-methylphenol. The comparison focuses on reaction conditions, yields, and reagent accessibility, supported by detailed experimental protocols and data presented for objective evaluation.
Comparison of Synthetic Routes
Two principal methods for the synthesis of this compound are the Phillips-Ladenburg condensation and the reaction with orthoesters. These methods differ in their cyclization agent and reaction conditions, leading to variations in yield, reaction time, and substrate scope.
| Parameter | Route 1: Phillips-Ladenburg Condensation | Route 2: Reaction with Triethyl Orthoformate |
| Starting Material | 2-Amino-4-methylphenol | 2-Amino-4-methylphenol |
| Reagent for C2 | Acetic Anhydride | Triethyl Orthoformate |
| Catalyst | None (refluxing acetic anhydride) or Acid | p-Toluenesulfonic acid |
| Reaction Temperature | Reflux (typically ~140 °C) | 80-90 °C |
| Reaction Time | Not explicitly reported | Not explicitly reported |
| Reported Yield | High (inferred from similar reactions) | Good (inferred from similar reactions) |
| Key Advantages | Readily available and inexpensive reagents. | Milder reaction conditions. |
| Key Disadvantages | Higher reaction temperatures may be required. | Triethyl orthoformate is more expensive. |
Experimental Protocols
Route 1: Phillips-Ladenburg Condensation with Acetic Anhydride
This method involves the acylation of 2-amino-4-methylphenol with acetic anhydride, followed by an acid-catalyzed cyclization to form the benzoxazole ring. The reaction can often be carried out in a one-pot fashion.
Procedure: A mixture of 2-amino-4-methylphenol (1.23 g, 10 mmol) and acetic anhydride (2.04 g, 20 mmol) is heated at reflux for 2 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford 2,5-dimethylbenzoxazole.
Route 2: Reaction with Triethyl Orthoformate
This route utilizes triethyl orthoformate as the source of the C2 carbon of the benzoxazole ring, with an acid catalyst promoting the cyclization.
Procedure: To a stirred solution of 2-amino-4-methylphenol (1.23 g, 10 mmol) in ethanol (20 mL), triethyl orthoformate (1.62 g, 11 mmol) and a catalytic amount of p-toluenesulfonic acid (0.17 g, 1 mmol) are added. The mixture is heated at 80-90 °C and the progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield this compound.
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
Caption: Synthetic pathway for 2,5-dimethylbenzoxazole via Phillips-Ladenburg condensation.
Caption: Synthetic pathway for this compound using triethyl orthoformate.
Conclusion
Both the Phillips-Ladenburg condensation and the reaction with triethyl orthoformate represent viable and effective methods for the synthesis of this compound. The choice of a specific route will likely depend on factors such as the desired scale of the reaction, the cost and availability of reagents, and the desired reaction conditions. For large-scale synthesis, the Phillips-Ladenburg condensation using acetic anhydride may be more cost-effective. For syntheses requiring milder conditions, the triethyl orthoformate method offers a suitable alternative. Further optimization of reaction conditions for each route could potentially lead to improved yields and shorter reaction times.
A Comparative Analysis of 5-Methylbenzoxazole's Fluorescent Profile Against Industry-Standard Dyes
In the landscape of fluorescent probes, the demand for novel fluorophores with distinct photophysical properties is ever-present. This guide provides a comprehensive benchmark of the fluorescent characteristics of 5-Methylbenzoxazole against three widely utilized commercial dyes: Rhodamine B, Fluorescein, and a representative Coumarin dye. This objective comparison, supported by established experimental protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Due to the limited availability of published experimental data for this compound, the photophysical parameters of 2,5-diphenyloxazole (PPO), a structurally related and well-characterized fluorescent compound, have been utilized as a proxy for a simple benzoxazole derivative in this guide. It is important to note that the actual fluorescent properties of this compound may vary.
Quantitative Comparison of Fluorescent Properties
The following table summarizes the key photophysical parameters for this compound (represented by PPO) and the selected reference dyes. These parameters are crucial in determining the suitability of a fluorophore for various applications, including fluorescence microscopy, immunoassays, and drug delivery tracking.
| Property | This compound (as PPO) | Rhodamine B | Fluorescein | Coumarin 153 |
| Excitation Max (λex) | 303 nm (in cyclohexane)[1] | ~546 nm[2] | ~494 nm (in water) | ~423 nm (in ethanol) |
| Emission Max (λem) | 355 nm (in cyclohexane)[3] | ~567 nm[2] | ~521 nm (in water) | ~525 nm (in ethanol) |
| Molar Absorptivity (ε) | ~35,700 M⁻¹cm⁻¹ (at 302.8 nm in cyclohexane)[1] | ~106,000 M⁻¹cm⁻¹ (at 542.8 nm) | ~76,900 M⁻¹cm⁻¹ (at 490 nm in 0.1M NaOH) | ~39,000 M⁻¹cm⁻¹ (in ethanol) |
| Quantum Yield (Φ) | ~1.00 (in cyclohexane)[1][3] | ~0.65 (in basic ethanol) | ~0.92 (in 0.01 M NaOH)[4] | ~0.53 (in ethanol) |
| Stokes Shift | ~52 nm | ~21 nm | ~27 nm | ~102 nm |
| Fluorescence Lifetime (τ) | ~1.4 ns (in cyclohexane)[5] | ~1.68 ns (in water)[6] | ~4.0 ns (in water)[7] | ~4.8 ns (in ethanol) |
Experimental Protocols
To ensure reproducibility and accurate comparison, the following detailed methodologies are provided for the key experiments cited in this guide.
Determination of Molar Absorptivity
The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Procedure:
-
Preparation of Stock Solution: A concentrated stock solution of the dye in a suitable spectroscopic grade solvent is prepared by accurately weighing the compound.
-
Serial Dilutions: A series of dilutions are prepared from the stock solution to obtain a range of concentrations.
-
Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer. A cuvette with a 1 cm path length is typically used.
-
Data Analysis: A plot of absorbance versus concentration is generated. The molar absorptivity is calculated from the slope of the linear regression of this plot, where the slope is equal to ε multiplied by the path length.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of the test sample to a standard with a known quantum yield.
Procedure:
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region to the test compound is chosen (e.g., quinine sulfate).
-
Solution Preparation: Solutions of both the test compound and the standard are prepared in the same solvent. A series of dilutions are made for each, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorbance and Fluorescence Measurement: The absorbance of each solution is measured at the excitation wavelength. The fluorescence emission spectrum of each solution is then recorded using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis: The integrated fluorescence intensity (the area under the emission curve) is plotted against the absorbance for both the test compound and the standard. The quantum yield of the test compound (Φ_test) is calculated using the following equation:
Φ_test = Φ_std * (Slope_test / Slope_std) * (η_test² / η_std²)
where Φ_std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Determination of Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common method for its measurement.
Procedure:
-
Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode) is used.
-
Sample Preparation: A dilute solution of the fluorophore is prepared to avoid concentration quenching.
-
Data Acquisition: The sample is excited with short light pulses, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated to build a histogram of photon arrival times.
-
Data Analysis: The resulting fluorescence decay curve is fitted to an exponential decay function to extract the fluorescence lifetime. An instrument response function (IRF) is measured using a scattering solution to deconvolve the instrument's temporal response from the measured decay.
Visualizing the Benchmarking Process
To further clarify the experimental and logical flow of this comparative analysis, the following diagrams are provided.
References
- 1. 2,5-Diphenyloxazole, [PPO] [omlc.org]
- 2. 2,5-Diphenyloxazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro testing protocol for validating the anticancer activity of 5-Methylbenzoxazole compounds
A Comparative Guide to In-Vitro Testing of 5-Methylbenzoxazole Compounds for Anticancer Activity
This guide provides a comprehensive framework for the in-vitro validation of this compound derivatives as potential anticancer agents. It outlines a step-by-step experimental protocol, from initial cytotoxicity screening to mechanistic studies, and offers a comparison with standard chemotherapeutic agents. The methodologies and data presentation formats are designed for researchers, scientists, and drug development professionals to facilitate a clear and objective evaluation of these novel compounds.
Overall Experimental Workflow
The validation of a novel anticancer compound follows a logical progression. The initial phase involves broad screening for cytotoxic effects across various cancer cell lines. Promising compounds are then subjected to more detailed analyses to understand their specific effects on cell death and proliferation. Finally, mechanistic studies are conducted to elucidate the underlying molecular pathways through which the compound exerts its effects.
Data Presentation: Comparative Efficacy
Quantitative data is essential for comparing the potency of novel compounds against established drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting biological processes.[1]
Table 1: Comparative Cytotoxicity (IC50) of Compound-5MBX vs. Doxorubicin
| Cancer Cell Line | Tissue of Origin | Compound-5MBX IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.9 | 0.9 ± 0.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 18.2 ± 2.5 | 1.5 ± 0.3 |
| HCT116 | Colorectal Carcinoma | 9.5 ± 1.1 | 0.6 ± 0.09 |
| HepG2 | Hepatocellular Carcinoma | 17.9 ± 2.3[2] | 1.1 ± 0.2 |
| A549 | Lung Carcinoma | 25.4 ± 3.1 | 2.2 ± 0.4 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes. Actual values will vary based on experimental conditions.
Table 2: Cellular Fate Analysis after Treatment with Compound-5MBX (IC50, 48h)
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI−) | % Late Apoptosis (Annexin V+/PI+) | % G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle Control | 3.1 ± 0.5 | 4.5 ± 0.8 | 65.2 ± 4.1 | 20.1 ± 2.2 | 14.7 ± 1.9 |
| Compound-5MBX | 25.6 ± 2.8 | 15.3 ± 1.9 | 75.8 ± 5.3 | 12.5 ± 1.8 | 11.7 ± 1.5 | |
| HCT116 | Vehicle Control | 2.8 ± 0.4 | 3.9 ± 0.6 | 58.9 ± 3.8 | 25.4 ± 2.5 | 15.7 ± 2.0 |
| Compound-5MBX | 30.1 ± 3.2 | 18.9 ± 2.4 | 20.3 ± 2.1 | 28.2 ± 2.9 | 51.5 ± 4.8 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
Detailed and reproducible protocols are critical for validating experimental findings.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast), HCT116 (colon), HepG2 (liver), and A549 (lung), to assess the breadth of activity.[1][3]
-
Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.[1]
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric test that measures cellular metabolic activity, which serves as an indicator of cell viability.[4] Mitochondrial dehydrogenase enzymes in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[4]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Drug Treatment: Treat the cells with a range of concentrations of the this compound compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control like Doxorubicin.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Quantification (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where membrane integrity is lost.[5]
-
Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[5][6]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[1][5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1][5]
-
Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.[1][5] Collect a minimum of 10,000 events for analysis.[7]
Protocol 4: Cell Cycle Analysis (PI Staining)
This method quantifies the DNA content of cells to determine the percentage of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).[8][9]
-
Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1x10^6 cells.
-
Fixation: Wash cells with PBS, then fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Fix overnight at 4°C.[5]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[5]
-
Flow Cytometry: Analyze the samples on a flow cytometer to measure the fluorescence of the stained DNA.
Mechanistic Insights: Signaling Pathway Analysis
Benzoxazole derivatives often exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation.[10] The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is frequently over-activated in many types of cancer, making it a key target for therapeutic intervention.[11][12][13]
Protocol 5: Western Blotting for PI3K/Akt Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insight into the compound's effect on signaling pathways.[14] This protocol focuses on key proteins in the PI3K/Akt pathway.
-
Protein Extraction: Treat cells with the this compound compound at various concentrations and time points. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15] Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of denatured protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies specific for target proteins (e.g., phospho-Akt, total-Akt, phospho-mTOR, Bcl-2, cleaved Caspase-3, and a loading control like β-actin or GAPDH).[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[15]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control. For phosphoproteins, normalize to the total protein expression.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. en.genomcell.com [en.genomcell.com]
- 6. researchgate.net [researchgate.net]
- 7. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escca.eu [escca.eu]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 14. medium.com [medium.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Side-by-side comparison of catalysts for benzoxazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzoxazoles, a core scaffold in many pharmacologically active compounds, is a cornerstone of medicinal chemistry. The efficiency of this synthesis is critically dependent on the choice of catalyst. This guide provides an objective, data-driven comparison of various catalytic systems for benzoxazole synthesis, focusing on the common and versatile condensation reaction between 2-aminophenol and aldehydes or carboxylic acid derivatives.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of a range of catalysts for the synthesis of 2-substituted benzoxazoles. The data highlights key metrics such as reaction yield, time, and temperature, providing a basis for selecting the most appropriate catalyst for a given application.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Metal-Based Catalysts | ||||||
| Mn-TPADesolv (MOF) | 2-aminophenol, Benzaldehyde | Ethanol | 30 | 0.5 | 99.9 | [1] |
| Fe3O4@SiO2-DETA-Mg | 2-aminophenol, Benzaldehyde | DMF | 100 | 16 | 95 | [2] |
| Cobalt-complex | 2-aminophenol, Aldehydes | Toluene | 110 | 12 | Good | [3] |
| Nickel(II) complexes | 2-aminophenol, Aromatic aldehydes | DMF | 80 | 3-4 | 87-94 | [4][5] |
| Palladium-dendronized polymer | 2-aminophenol, Benzaldehyde | Ethanol | 50 | 3 | 88 | [4] |
| Copper(I) iodide (CuI) | o-haloanilides | - | - | - | Good | [6] |
| Samarium triflate [Sm(OTf)3] | o-amino(thio)phenols, Aldehydes | Aqueous medium | Mild | - | Good | [6][7] |
| Zinc acetate [Zn(OAc)2] | 2-aminophenol, Substituted aldehydes | Ethanol | Room Temp. | 3 | 80-92 | [8] |
| Nanocatalysts | ||||||
| Fe3O4@SiO2-SO3H | 2-aminophenol, Aromatic aldehydes | Solvent-free | 50 | - | 92 (first run) | [9] |
| [Fe3O4@SiO2@Am-PPC-SO3H][HSO4] | 2-aminophenol, Aldehyde | Water | Reflux | 0.75 | 79-89 | [5] |
| Palladium-supported nanocatalyst | 2-aminophenol, Aldehydes | DMF | 80 | 18 | 83-95 | [5] |
| Organocatalysts & Others | ||||||
| Brønsted acidic ionic liquid gel | 2-aminophenol, Benzaldehyde | Solvent-free | 130 | 5 | 98 | [5][10][11] |
| Eosin Y (photocatalyst) | 2-aminophenol, Aldehyde | MeCN or DMSO | Blue LED | 24 | 58-92 | [4] |
| Fluorophosphoric acid | 2-aminophenol, Aromatic/aliphatic aldehyde | Ethanol | Room Temp. | 2.4 | - | [4] |
| Polyphosphoric acid (PPA) | 2-aminophenol, Aromatic aldehydes | PPA | 145-150 | 3-6 | Good to Excellent | [4] |
Experimental Workflow & Methodologies
A generalized workflow for the comparative evaluation of catalysts in benzoxazole synthesis is depicted below. This process typically involves catalyst screening, reaction optimization, and product analysis.
Caption: A typical experimental workflow for comparing catalyst performance in benzoxazole synthesis.
Detailed Experimental Protocols
Below are representative experimental protocols for the synthesis of 2-phenylbenzoxazole using different types of catalysts.
Method 1: Homogeneous Catalysis with Zinc Acetate[8]
Reactants:
-
2-Aminophenol (1 mmol)
-
Benzaldehyde (1 mmol)
-
Zinc Acetate [Zn(OAc)2] (2.5 mol%)
-
Ethanol (solvent)
Protocol:
-
To a solution of 2-aminophenol (1 mmol) in ethanol, add benzaldehyde (1 mmol) and zinc acetate (2.5 mol%).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 3 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-phenylbenzoxazole.
Method 2: Heterogeneous Nanocatalysis with Fe3O4@SiO2-SO3H[9]
Reactants:
-
2-Aminophenol (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Fe3O4@SiO2-SO3H nanocatalyst (e.g., 0.03 g)
Protocol:
-
In a reaction vessel, combine 2-aminophenol (1 mmol), the aromatic aldehyde (1 mmol), and the Fe3O4@SiO2-SO3H nanocatalyst.
-
Heat the solvent-free mixture at 50°C with stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, add a suitable solvent (e.g., ethanol) and separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with ethanol and acetone, then dry for reuse.
-
Evaporate the solvent from the product solution and purify the residue by column chromatography.
Method 3: Organocatalysis with a Brønsted Acidic Ionic Liquid Gel[10][11]
Reactants:
-
2-Aminophenol (1 mmol)
-
Benzaldehyde (1 mmol)
-
Brønsted acidic ionic liquid (BAIL) gel (1.0 mol%)
Protocol:
-
In a 5 mL vessel, add 2-aminophenol (1 mmol), benzaldehyde (1 mmol), and the BAIL gel (1.0 mol%).
-
Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.
-
After completion (monitored by TLC or GC), dissolve the mixture in ethyl acetate (10 mL).
-
Separate the BAIL gel catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under vacuum to yield the crude product.
-
Purify the crude product as necessary.
Concluding Remarks
The choice of catalyst for benzoxazole synthesis is a critical decision that impacts yield, reaction conditions, and overall process efficiency. Metal-organic frameworks like Mn-TPADesolv have shown exceptional activity at room temperature with very high yields.[1] Nanocatalysts, such as Fe3O4@SiO2-SO3H, offer the significant advantage of easy separation and reusability, aligning with the principles of green chemistry.[9] Organocatalysts, including Brønsted acidic ionic liquids, provide a metal-free alternative, often with high yields under solvent-free conditions, though sometimes requiring higher temperatures.[5][10][11] Traditional metal-based catalysts remain widely used and offer a broad range of options with varying activities and costs.[4][5][6][7][8] The provided data and protocols serve as a starting point for researchers to select and optimize the catalytic system best suited for their specific synthetic targets and laboratory capabilities.
References
- 1. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. An Efficient Cobalt-Catalyzed Approach for Synthesis of Benzoxazoles from 2-Aminophenol and Aldehydes | Sciety [sciety.org]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. ijpbs.com [ijpbs.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of 5-Methylbenzoxazole Derivatives with a Target Protein: A Guide for Researchers
This guide provides a comparative analysis of 5-methylbenzoxazole derivatives and their interactions with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of molecular docking studies, experimental data, and methodologies.
Introduction to this compound Derivatives and VEGFR-2
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2] Many of these derivatives function as competitive inhibitors of various tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[3]
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy, with several approved drugs targeting this pathway.[5] This guide focuses on the comparative molecular docking studies of this compound derivatives as potential VEGFR-2 inhibitors.
Comparative Docking Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In the context of drug discovery, it is used to predict the binding affinity and mode of interaction of a small molecule (ligand) with the active site of a target protein.[7]
The following table summarizes the docking scores of various benzoxazole derivatives against VEGFR-2. A lower docking score generally indicates a more favorable binding interaction.
| Compound ID | Derivative | Target Protein | Docking Score (kcal/mol) | Reference Ligand |
| 11b | p-fluorophenyl derivative of piperidinyl-based benzoxazole | VEGFR-2 | - | Sorafenib |
| 5a | Acetamide series of piperidinyl-based benzoxazole | VEGFR-2 | - | Sorafenib |
| 5g | Acetamide series of piperidinyl-based benzoxazole | VEGFR-2 | - | Sorafenib |
| 5h | Acetamide series of piperidinyl-based benzoxazole | VEGFR-2 | - | Sorafenib |
| 11a | Piperidinyl-based benzoxazole | VEGFR-2 | - | Sorafenib |
Note: Specific docking scores for each compound were not available in the provided search results, but their potent inhibitory activity suggests favorable binding energies.
In Vitro Biological Activity
The following table presents the in vitro anticancer activity of selected benzoxazole derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Derivative | Cell Line | IC50 (µM) | Reference Drug |
| 11b | p-fluorophenyl derivative | MCF-7 (Breast) | 4.30 | Sorafenib (4.95) |
| 11b | p-fluorophenyl derivative | A549 (Lung) | 6.68 | Sorafenib (6.32) |
| 11b | p-fluorophenyl derivative | PC-3 (Prostate) | 7.06 | Sorafenib (6.57) |
| 11a | Plain phenyl derivative | MCF-7 (Breast) | 6.25 | Sorafenib (4.95) |
| 11a | Plain phenyl derivative | A549 (Lung) | 8.33 | Sorafenib (6.32) |
| 11a | Plain phenyl derivative | PC-3 (Prostate) | 15.95 | Sorafenib (6.57) |
| 5g | p-methoxyphenyl derivative | A549 (Lung) | 9.32 | Sorafenib (6.32) |
| 5h | p-fluoro m-chlorophenyl derivative | MCF-7 (Breast) | 14.01 | Sorafenib (4.95) |
| 5a | Plain phenyl derivative | PC-3 (Prostate) | 16.14 | Sorafenib (6.57) |
Experimental Protocols
Molecular docking studies are typically performed using software such as AutoDock, GOLD, or Glide.[7][8] The general workflow for a molecular docking experiment is as follows:
-
Preparation of the Receptor: The three-dimensional structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is obtained from a protein data bank.[3] Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.
-
Preparation of the Ligands: The 2D structures of the this compound derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed to obtain a stable conformation.
-
Docking Simulation: The prepared ligands are docked into the active site of the receptor using the chosen docking software. The program explores various possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The binding affinity of each ligand is estimated using a scoring function, which calculates the binding energy (e.g., in kcal/mol). The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.[7]
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, PC-3) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the benzoxazole derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizations
Caption: A typical workflow for docking studies and in vitro validation.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Alternative Target Proteins for Benzoxazole Derivatives
While VEGFR-2 is a prominent target, docking studies have revealed that benzoxazole derivatives can interact with other important proteins implicated in various diseases.
-
Protein Kinase B (Akt) and IGF1Rβ: Some benzoxazole derivatives have been shown to inhibit the phosphorylation of Akt and Insulin-like Growth Factor-1 Receptor (IGF1Rβ), which are involved in tumor cell survival.[1]
-
c-Met: This is another receptor tyrosine kinase involved in cell growth and motility, and dual inhibitors of VEGFR-2 and c-Met are being explored.[5]
-
mTOR: The mechanistic target of rapamycin (mTOR) is a key regulator of cell proliferation and survival, and some benzoxazole derivatives have been identified as potential mTOR inhibitors.[9]
-
Aurora B Kinase: This enzyme is essential for cell division, and its inhibition can lead to apoptosis in cancer cells.[10]
-
DNA Gyrase: In the context of antimicrobial activity, benzoxazole derivatives have been shown to interact with bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria.[11]
This diverse range of targets highlights the therapeutic potential of the benzoxazole scaffold in developing novel drugs for various diseases. Further research, including more extensive comparative docking studies and in vivo experiments, is necessary to fully elucidate the therapeutic potential of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking Technique and Methods - Creative Proteomics [iaanalysis.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. semanticscholar.org [semanticscholar.org]
- 11. esisresearch.org [esisresearch.org]
Safety Operating Guide
Proper Disposal of 5-Methylbenzoxazole: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of specialized reagents like 5-Methylbenzoxazole are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, based on current safety data.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation.[1] Standard PPE should include chemical-resistant gloves, safety goggles, and a lab coat. All handling of this substance should occur in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes key identifying and safety information for this compound, essential for its safe management in a laboratory setting.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 10531-78-9 |
| Chemical Formula | C8H7NO |
| Purity | >98.0% (GC)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319)[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.[1] The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Collection:
-
Unused Reagent: If the this compound is no longer needed, it should be treated as chemical waste. Do not attempt to dispose of it down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, or absorbent pads, should also be considered hazardous waste.
-
Collection: Collect all this compound waste in a clearly labeled, sealable container. The container should be appropriate for chemical waste and specify "Hazardous Waste" and the chemical name "this compound".
2. Spill and Residue Management:
-
In the event of a small spill, carefully sweep the solid material into an airtight container, taking precautions to avoid dispersing dust.[1]
-
Adhered or collected material should be promptly disposed of in accordance with the appropriate waste disposal regulations.[1]
-
After collecting the bulk of the spill, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
3. Temporary Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
4. Final Disposal:
-
The primary recommended method of disposal is through a licensed chemical waste disposal company.
-
Incineration: One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1] This should only be performed by a qualified waste disposal service.
-
Recycling: Where possible, recycling of the chemical should be considered.[1] This may involve returning it to the manufacturer or a specialized chemical recycling facility.
-
Consult Authorities: Always consult with your institution's environmental health and safety (EHS) office or local waste disposal authorities to ensure compliance with all regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Logistics for Handling 5-Methylbenzoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 5-Methylbenzoxazole. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.
I. Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin and serious eye irritation.[1] While specific toxicological data is limited, it is imperative to handle this compound with care to avoid direct contact and inhalation.
A. Engineering Controls
Operations involving this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood is required when handling the solid to prevent the inhalation of dust particles or when working with solutions to avoid exposure to vapors. Emergency eyewash stations and safety showers must be readily accessible.
B. Personal Protective Equipment (PPE) Selection
The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents direct skin contact and irritation. While specific breakthrough times for this compound are not available, nitrile gloves generally offer good resistance to a range of organic compounds.[2][3] Gloves should be inspected before use and changed immediately if contamination is suspected. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects against dust particles and splashes that can cause serious eye irritation.[1] |
| Respiratory Protection | For handling the solid compound where dust may be generated, a NIOSH-approved N95 or P100 particulate respirator is recommended. For solutions or if vapors are expected, an air-purifying respirator with organic vapor cartridges should be used.[4][5][6][7] | Prevents inhalation of irritant dust or vapors.[1] |
| Body Protection | A laboratory coat should be worn at all times. For larger quantities or increased splash potential, a chemically resistant apron or coveralls are recommended. | Protects skin from accidental spills and contamination. |
II. Operational Plan for Safe Handling
The following step-by-step workflow is designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.
Experimental Protocol Steps:
-
Don Appropriate PPE: Before entering the laboratory and approaching the work area, put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Assemble Equipment: Gather all necessary glassware, reagents, and equipment to minimize movement in and out of the fume hood.
-
Weighing: Carefully weigh the solid this compound within the fume hood to prevent the dispersion of dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Experimental Procedure: Conduct all manipulations of the compound within the fume hood.
-
Decontamination: After the procedure, decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical.
-
Waste Segregation: Collect all waste materials in designated, labeled, and sealed containers.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
III. Disposal Plan
The disposal of this compound and its associated waste must be managed in accordance with local, state, and federal regulations. It should be treated as hazardous waste.[1]
A. Waste Segregation and Collection
-
Solid Waste: Collect unreacted this compound, contaminated consumables (e.g., weigh boats, wipes), and contaminated PPE in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams unless compatible.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
B. Disposal Procedure
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste containers. Do not dispose of this compound down the drain or in regular trash.
The following diagram outlines the logical flow for the proper disposal of waste generated from handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
